Product packaging for Scolymoside(Cat. No.:CAS No. 20633-84-5)

Scolymoside

Cat. No.: B600558
CAS No.: 20633-84-5
M. Wt: 594.5 g/mol
InChI Key: MGYBYJXAXUBTQF-FOBVWLSUSA-N
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Description

Contextualization within Flavonoid Glycoside Research

Luteolin (B72000) 7-rutinoside is classified as a flavonoid glycoside. biosynth.com Flavonoids themselves are a diverse family of polyphenolic compounds synthesized by plants, characterized by a C6-C3-C6 backbone structure. mdpi.com Luteolin 7-rutinoside consists of a luteolin aglycone—a type of flavone (B191248)—covalently bonded to a rutinose disaccharide (a sugar molecule composed of rhamnose and glucose). nih.govfoodb.ca This glycosidic linkage occurs at the 7th carbon position of the luteolin structure. foodb.cahmdb.ca

In the plant kingdom, flavonoids are frequently found in their glycosidic forms rather than as free aglycones. nih.gov This glycosylation significantly impacts the compound's physical and chemical properties, such as solubility and stability. The nature and position of the attached sugar moiety are crucial determinants of the molecule's biological activity and bioavailability. mdpi.comnih.gov A common approach in flavonoid research is the comparative analysis of a glycoside, such as Luteolin 7-rutinoside, against its aglycone, luteolin, to understand the structure-activity relationship and the precise role of the sugar group. mdpi.comnih.gov

Significance in Natural Product Chemistry and Chemical Biology Research

The importance of Luteolin 7-rutinoside in natural product chemistry is multifaceted. A primary focus of research has been its isolation and structural elucidation from a wide array of plant species, including Japanese honeysuckle, passionflower, artichoke (Cynara scolymus), Mentha longifolia, and leaves of the carrot plant (Daucus carota). biosynth.comchemfaces.comcaymanchem.comnih.govsemanticscholar.org The compound is also known by the synonym scolymoside. Its presence in these plants has driven the development of sophisticated analytical techniques for its detection, separation, and quantification, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), often coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS). nih.govresearchgate.netresearchgate.net Consequently, purified Luteolin 7-rutinoside serves as a critical analytical standard for the quality control of herbal products and in phytochemical studies. extrasynthese.com

In the realm of chemical biology, Luteolin 7-rutinoside is utilized as a molecular probe to investigate various cellular and physiological processes. It has been shown to possess a range of biological activities in laboratory settings, including antioxidant, anti-inflammatory, antimicrobial, and antimutagenic properties. biosynth.comchemfaces.comcaymanchem.com Research into its mode of action has revealed that it can modulate key signaling pathways, such as the NF-κB pathway, scavenge free radicals, and decrease the expression of pro-inflammatory cytokines. biosynth.comnih.gov These activities are being explored in research settings to understand its potential in mitigating cellular damage and inflammation. biosynth.com For instance, studies have investigated its capacity to protect pancreatic cells from high-glucose-induced toxicity and to improve glucose homeostasis in myotubes. nih.govnih.gov

Overview of Research Trajectories for Luteolin 7-Rutinoside

The scientific investigation of Luteolin 7-rutinoside has evolved over time, following a trajectory from basic discovery to complex mechanistic and biotechnological studies.

Discovery and Characterization: Initial research efforts were concentrated on the isolation of the compound from various plant sources and the determination of its chemical structure. caymanchem.comresearchgate.net It was identified in plants such as artichoke and privet (Ligustrum vulgare). caymanchem.comresearchgate.net

Pharmacological Profiling: Following its characterization, the research focus expanded to a broad screening of its biological activities. These studies established its notable antioxidant, radical-scavenging, and antimicrobial effects in vitro. chemfaces.comcaymanchem.com For example, it was found to be active against various bacteria and fungi, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL. chemfaces.comcaymanchem.com

Mechanistic Elucidation: More recent research has shifted towards understanding the molecular mechanisms that underlie its observed biological effects. These studies delve into how Luteolin 7-rutinoside interacts with cellular components and signaling cascades. For example, research has shown it can inhibit nitric oxide (NO) production from macrophages and shift the immune response balance. medchemexpress.com Investigations also explore its influence on pathways like PI3K-Akt and its ability to modulate gene expression related to inflammation and metabolism. nih.govnih.gov

Comparative and Structure-Activity Studies: A significant research trajectory involves comparing the biological efficacy of Luteolin 7-rutinoside with its aglycone, luteolin, and other related glycosides like luteolin-7-O-glucoside. mdpi.comnih.govchemfaces.com These comparative analyses are crucial for elucidating structure-activity relationships, revealing how the presence and type of sugar moiety affect the compound's function. chemfaces.com

Biotechnological Production: A modern research avenue focuses on the compound's biosynthesis. Scientists have characterized the phenylpropanoid and flavonoid pathways that lead to its creation in plants. nih.govresearchgate.net This knowledge is being applied in synthetic biology to reconstitute these pathways in host organisms, aiming for sustainable and controlled production of Luteolin 7-rutinoside or its precursors. researchgate.net

Selected Research Findings on Luteolin 7-rutinoside

Research AreaFindingSource
Antimicrobial ActivityActive against B. subtilis, S. aureus, E. coli, and P. aeruginosa (MICs = 100-200 µg/ml). Active against C. albicans, S. cerevisiae, and C. lusitaniae (MICs = 50-200 µg/ml). caymanchem.com
Antimutagenic ActivityShowed antimutagenic effects on TA1537 and TA1535 bacterial strains, with an inhibition rate of 87.63% on TA1537. chemfaces.com
Enzyme InhibitionDisplayed potent inhibitory activity against rat lens aldose reductase with IC₅₀ values ranging from 0.19 to 5.37 μM. chemfaces.com
ImmunomodulationInhibits nitric oxide (NO) production from macrophages and shifts the Th1-Th2 balance away from Th1-type responses. medchemexpress.com
Cellular Protection & MetabolismProtects RIN-5F pancreatic β-cells from high-glucose-induced toxicity and improves glucose uptake and homeostasis in L6 myotubes. nih.govnih.gov
Antioxidant ActivityScavenges DPPH radicals in a cell-free assay at concentrations from 1 to 50 µM. caymanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H30O15 B600558 Scolymoside CAS No. 20633-84-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O15/c1-9-20(32)22(34)24(36)26(39-9)38-8-18-21(33)23(35)25(37)27(42-18)40-11-5-14(30)19-15(31)7-16(41-17(19)6-11)10-2-3-12(28)13(29)4-10/h2-7,9,18,20-30,32-37H,8H2,1H3/t9-,18+,20-,21+,22+,23-,24+,25+,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYBYJXAXUBTQF-FOBVWLSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201313731
Record name Luteolin 7-O-rutinoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201313731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20633-84-5
Record name Luteolin 7-O-rutinoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20633-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Scolymoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020633845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Luteolin 7-O-rutinoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201313731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SCOLYMOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDM9NL7QUS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Occurrence and Distribution in Botanical Systems

Luteolin (B72000) 7-rutinoside, also known as scolymoside, is a glycoside of luteolin. Its distribution spans across a diverse range of plant families, highlighting its significance in plant secondary metabolism.

Plant Families as Natural Sources

Asteraceae Family Species: The Asteraceae family, one of the largest families of flowering plants, is a significant source of Luteolin 7-rutinoside. nih.govresearchgate.netfrontiersin.org This compound has been identified in various members of this family, including species of Artemisia, Cynara, and Sonchus. nih.govnih.govmdpi.com For instance, research has confirmed its presence in Artemisia montana and several Cynara species, such as Cynara cardunculus, Cynara humilis, and Cynara cornigera. nih.govnih.gov Studies on unexplored Asteraceae species from Asia have also revealed the presence of Luteolin 7-rutinoside. mdpi.com

Lamiaceae Family Species: The Lamiaceae, or mint family, is another prominent source of Luteolin 7-rutinoside. tandfonline.comeujournal.orgnih.gov It has been detected in various genera within this family, including Mentha and Thymus. mdpi.comlsmu.ltnih.gov Specifically, it is found in species like Mentha longifolia and various Thymus species. lsmu.ltnih.govchemfaces.com The presence of this compound often contributes to the characteristic phytochemical profile of these aromatic and medicinal plants. lsmu.lt

Other Relevant Plant Families: Beyond the Asteraceae and Lamiaceae families, Luteolin 7-rutinoside has been identified in a variety of other plant families. These include:

Oleaceae: Notably in Olea europaea (olive) and Ligustrum vulgare (common privet). nih.govsemanticscholar.orgakjournals.commdpi.com

Fabaceae: Found in species like Cyclopia subternata (honeybush) and various Acacia species. mdpi.commdpi.comresearchgate.netdv-expert.org

Campanulaceae: Identified in Campanumoea lancifolia.

Lamiaceae Family Species

Specific Plant Species Containing Luteolin 7-Rutinoside

A wide array of plant species are known to contain Luteolin 7-rutinoside. The table below provides a summary of some key examples.

Plant FamilySpeciesCommon Name
Asteraceae Artemisia montanaMountain wormwood
Sonchus brachyotus
Cynara cardunculusCardoon
Lamiaceae Mentha longifoliaHorse mint
Thymus speciesThyme
Oleaceae Olea europaeaOlive
Ligustrum vulgareCommon privet
Fabaceae Cyclopia subternataHoneybush
Acacia speciesAcacia
Campanulaceae Campanumoea lancifolia

Research Findings on Specific Species:

Artemisia montana : Luteolin 7-rutinoside has been isolated from the aerial parts of this plant. nih.gov It is also one of the fifteen compounds identified in active fractions of Artemisia montana extracts. nih.gov

Cyclopia subternata : This South African plant, used to make honeybush tea, contains Luteolin 7-rutinoside (this compound) as one of its abundant flavonoids. mdpi.comdv-expert.orgcdnsciencepub.com

Mentha longifolia : This species of mint is a known source of Luteolin 7-rutinoside. nih.govchemfaces.comresearchgate.netresearchgate.net The flavonoid content of Mentha longifolia is estimated to be between 3.0% and 6.3%, with Luteolin 7-rutinoside being a main component. mdpi.com

Olea europaea : The leaves and fruits of the olive tree contain Luteolin 7-rutinoside. nih.govocl-journal.orgchemrxiv.org Its concentration can vary with the maturity of the fruit, increasing in black olives compared to green ones. ocl-journal.org

Ligustrum vulgare : The leaves of the common privet are a source of this compound. semanticscholar.orgakjournals.com Studies have also isolated Luteolin 7-neohesperidoside, a structural isomer, from this plant. akjournals.com

Sonchus brachyotus : This species is another member of the Asteraceae family where Luteolin 7-rutinoside has been identified.

Thymus species : Various species of thyme have been found to contain Luteolin 7-rutinoside, with its concentration varying depending on the phenological stage of the plant. lsmu.ltmdpi.comfrontiersin.orgsemanticscholar.org

Campanumoea lancifolia : Research has indicated the presence of Luteolin 7-rutinoside in this species.

Acacia species : HPLC analysis has revealed the presence of Luteolin 7-rutinoside in the leaves of several Acacia species, including A. etbaica, A. johnwoodii, and A. origena. mdpi.comresearchgate.netresearchgate.netmdpi.com

Distribution within Plant Organs and Phenological Variations

The concentration of Luteolin 7-rutinoside is not uniform throughout the plant and can fluctuate based on the plant's developmental stage.

Distribution in Plant Organs:

Leaves: The leaves are a primary site of accumulation for Luteolin 7-rutinoside in many species, including Acacia species, Ligustrum vulgare, Olea europaea, and Phillyrea latifolia. akjournals.commdpi.comresearchgate.netnih.govnih.gov In Cyclopia subternata, leaf extracts show significantly higher concentrations of this compound compared to stem extracts. mdpi.com

Aerial Parts: In Artemisia montana, the compound has been isolated from the aerial parts of the plant. nih.gov

Fruits: In Olea europaea, Luteolin 7-rutinoside is present in the fruit, with its concentration changing during maturation. ocl-journal.org

Stems: While leaves of Cyclopia subternata have higher concentrations, the stems also contain Luteolin 7-rutinoside. mdpi.com

Phenological Variations:

The stage of a plant's life cycle can significantly impact the levels of Luteolin 7-rutinoside.

In Thymus species, the amounts of phenolic compounds, including Luteolin 7-rutinoside, were found to be greatest during the budding and massive flowering phases. lsmu.lt These levels then declined during fruiting and were at their lowest at the end of the vegetation period. lsmu.lt

In Olea europaea, the concentration of Luteolin 7-rutinoside increases as the olive fruit matures, with black olives having higher levels than green olives. ocl-journal.org

Studies on Phillyrea latifolia have also indicated seasonal variations in the content of Luteolin 7-rutinoside in the leaves. nih.gov

Biosynthesis and Metabolic Pathways

General Flavonoid Biosynthesis Pathways Relevant to Luteolin (B72000) Core

The synthesis of the luteolin aglycone (the core flavonoid structure) is a well-defined process that begins with the phenylpropanoid pathway, which itself stems from the shikimate pathway. nih.govmdpi.com This foundational pathway provides the basic carbon skeleton for a vast array of plant secondary metabolites.

The process commences with the amino acid L-phenylalanine. mdpi.com Through the sequential action of three key enzymes, phenylalanine is converted into p-coumaroyl-CoA, a central intermediate for all flavonoids. frontiersin.org

Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of phenylalanine to form trans-cinnamic acid. nih.govontosight.ai

Cinnamate 4-hydroxylase (C4H) , a cytochrome P450 enzyme, then hydroxylates cinnamic acid to produce p-coumaric acid. nih.govontosight.ai

Finally, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it with Coenzyme A, yielding p-coumaroyl-CoA. nih.govontosight.ai

From here, the dedicated flavonoid biosynthesis pathway begins. Chalcone (B49325) synthase (CHS) , a type III polyketide synthase, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. nih.govfrontiersin.org This molecule represents the basic C6-C3-C6 skeleton of all flavonoids. frontiersin.org

The naringenin chalcone is then rapidly isomerized by chalcone isomerase (CHI) to form the flavanone (B1672756) naringenin. nih.govontosight.ai Naringenin is a critical branch-point intermediate in flavonoid metabolism. mdpi.com To become luteolin, naringenin must undergo hydroxylation on its B-ring and be converted into a flavone (B191248). This can occur via two primary routes:

Route 1: Naringenin is first hydroxylated at the 3' position of the B-ring by flavonoid 3'-hydroxylase (F3'H) to produce the flavanone eriodictyol (B191197). nih.govfrontiersin.org Subsequently, flavone synthase (FNS) introduces a double bond into the C-ring of eriodictyol to form luteolin. nih.govresearchgate.net

Route 2: Alternatively, naringenin can first be converted to the flavone apigenin (B1666066) by FNS. frontiersin.orgresearchgate.net Apigenin is then hydroxylated by F3'H to yield luteolin. frontiersin.orgresearchgate.net

Both F3'H and FNS are crucial enzymes that determine the final structure of the flavone. nih.govmdpi.com

Table 1: Key Enzymes in the Biosynthesis of the Luteolin Core

EnzymeAbbreviationFunctionPathway Step
Phenylalanine ammonia-lyasePALConverts L-phenylalanine to trans-cinnamic acidPhenylpropanoid
Cinnamate 4-hydroxylaseC4HConverts trans-cinnamic acid to p-coumaric acidPhenylpropanoid
4-Coumarate:CoA ligase4CLConverts p-coumaric acid to p-coumaroyl-CoAPhenylpropanoid
Chalcone synthaseCHSSynthesizes naringenin chalcone from p-coumaroyl-CoA and malonyl-CoAFlavonoid
Chalcone isomeraseCHIIsomerizes naringenin chalcone to naringeninFlavonoid
Flavonoid 3'-hydroxylaseF3'HHydroxylates naringenin to eriodictyol or apigenin to luteolinFlavonoid
Flavone synthaseFNSConverts flavanones (naringenin, eriodictyol) to flavones (apigenin, luteolin)Flavonoid

Glycosylation Mechanisms Leading to Luteolin 7-Rutinoside Formation

Once the luteolin aglycone is synthesized, it undergoes glycosylation to form Luteolin 7-rutinoside, also known as scolymoside. nih.gov Glycosylation is a common modification of flavonoids, which involves the attachment of sugar moieties to the aglycone core. This process increases the water solubility, stability, and bioavailability of the compounds. nih.govmdpi.com

The formation of Luteolin 7-rutinoside is a sequential, two-step enzymatic process targeting the hydroxyl group at the 7-position of the luteolin A-ring. researchgate.netacs.org

Glucosylation: The first step is the attachment of a glucose molecule to the 7-hydroxyl group of luteolin. This reaction forms the intermediate compound Luteolin 7-O-glucoside (also known as cynaroside). researchgate.netnih.govnih.gov

Rhamnosylation: The second step involves the attachment of a rhamnose molecule to the glucose moiety of Luteolin 7-O-glucoside. acs.org Specifically, the rhamnose is attached to the 6-hydroxyl group of the glucose, forming a rutinose disaccharide linked to the luteolin core. researchgate.net

These glycosylation reactions are catalyzed by a class of enzymes known as UDP-dependent glycosyltransferases (UGTs). mdpi.comnih.gov These enzymes utilize activated sugar donors, typically UDP-glucose and UDP-rhamnose, to transfer the sugar molecule to the flavonoid acceptor. mdpi.comacs.org The specificity of the UGT determines which hydroxyl group on the aglycone is glycosylated and which sugar is transferred. mdpi.com

Enzymatic Systems Involved in Rutinose Moiety Attachment

The attachment of the rutinose moiety to luteolin is catalyzed by two distinct types of UDP-glycosyltransferases (UGTs) acting in sequence. acs.org

The initial glucosylation of luteolin is performed by a flavonoid 7-O-glucosyltransferase . These enzymes exhibit specificity for the 7-hydroxyl position of various flavonoids, including luteolin. Research has identified and characterized several such enzymes. For example, a UGT from Cucurbita moschata (CmGT) and another from tobacco (expressed in E. coli as Ec-NtGT2) have been shown to efficiently convert luteolin into Luteolin 7-O-glucoside. nih.govacs.orgmdpi.com These enzymes specifically catalyze the transfer of glucose from UDP-glucose to the 7-OH group of luteolin. acs.orgacs.org

The second and final step is the attachment of rhamnose to Luteolin 7-O-glucoside to complete the synthesis of Luteolin 7-rutinoside. This reaction is catalyzed by a specific rhamnosyltransferase. The required enzyme is a UDP-L-rhamnose:flavonoid-7-O-glucoside (1→6) rhamnosyltransferase (1,6RhaT) . researchgate.netresearchgate.net This enzyme transfers a rhamnose unit from UDP-L-rhamnose specifically to the 6-position of the glucose attached to luteolin. researchgate.net While the complete biosynthetic pathway for Luteolin 7-rutinoside is presumed to follow this two-step glycosylation, the specific 1,6RhaT enzyme responsible for this exact conversion in many plant species is still an area of active research. researchgate.net However, analogous enzymes have been identified in the biosynthesis of other flavonoid rutinosides, such as diosmin (B1670713), supporting this proposed mechanism. researchgate.net

It is important to distinguish this from enzymes that create other disaccharide linkages. For instance, a different enzyme, flavanone 7-O-glucoside (1→2) rhamnosyltransferase, also acts on luteolin 7-O-glucoside but creates a (1→2) linkage, resulting in the isomer Luteolin 7-O-neohesperidoside (this compound), not Luteolin 7-rutinoside. acs.orgexpasy.orggenome.jp

Table 2: Enzymatic Systems in Luteolin 7-Rutinoside Formation

Enzyme ClassSpecific FunctionSubstrateProductSugar Donor
Flavonoid 7-O-glucosyltransferaseAttaches glucose to the 7-OH position of luteolinLuteolinLuteolin 7-O-glucosideUDP-glucose
(1→6) RhamnosyltransferaseAttaches rhamnose to the 6-OH of the glucose moietyLuteolin 7-O-glucosideLuteolin 7-rutinosideUDP-rhamnose

Isolation, Purification, and Analytical Methodologies for Research

Extraction Techniques Employed in Academic Studies

The initial step in obtaining Luteolin (B72000) 7-rutinoside from plant material is extraction. The choice of method depends on factors such as the plant matrix, the desired purity of the extract, and the efficiency of the process.

Conventional solvent extraction remains a widely used method for isolating flavonoids due to its simplicity and scalability. This technique involves the use of various organic solvents to solubilize the target compounds from the plant material.

Methanol (B129727) is a common solvent for the initial extraction. For instance, in a study on Artemisia montana, the plant's aerial parts were extracted with methanol to produce a crude extract that showed strong radical scavenging activity. researchgate.net Similarly, a methanolic extract of Ligustrum vulgare leaves was the starting point for the isolation of a flavonoid mixture containing Luteolin 7-rutinoside. akjournals.comresearchgate.net This initial crude extract is often subjected to further fractionation using a series of solvents with increasing polarity. A typical fractionation process involves partitioning the methanolic extract between water and solvents like n-butanol. In the case of Ligustrum vulgare, the n-butanol fraction was found to contain the desired flavonoid glycosides. akjournals.comresearchgate.net

Aqueous ethanol (B145695) is another frequently used solvent system, as it is less toxic than methanol. nih.gov In studies on olive leaves, various concentrations of aqueous ethanol have been utilized. nih.govnih.gov For example, a mixture of ethanol and water (80:20 v/v) was used to extract luteolin and its derivatives from virgin olive oil samples. nih.gov The choice of solvent and its concentration is a critical parameter that influences the extraction yield.

The following table summarizes examples of conventional solvent extraction methods used in academic research.

Plant SourceInitial SolventFractionation SolventsKey FindingsReference
Artemisia montanaMethanolEthyl Acetate (B1210297), InterphaseLuteolin 7-O-rutinoside was isolated from the interphase fraction. researchgate.net
Ligustrum vulgare L.Methanoln-ButanolThe n-butanol fraction was used for further chromatographic separation of Luteolin 7-rutinoside. akjournals.comresearchgate.net
Artichoke (Cynara scolymus L.)EthanolN/A (Crude extract used directly)The crude ethanol extract was pre-separated by polyamide column chromatography. scielo.brscielo.br
Olive Leaves (Olea europaea)Ethanol/Water (80:20 v/v)N/AUsed to extract luteolin and its derivatives for analysis. nih.gov

To overcome the limitations of conventional methods, such as long extraction times and high solvent consumption, advanced extraction techniques have been developed. mdpi.com These methods often offer higher efficiency and are considered more environmentally friendly.

Ultrasound-Assisted Extraction (UAE) utilizes the energy of ultrasonic waves (typically 20 kHz or more) to create cavitation bubbles in the solvent. serbiosoc.org.rs The collapse of these bubbles near the cell walls of the plant material disrupts them, enhancing solvent penetration and mass transfer. serbiosoc.org.rs In a study optimizing the extraction of compounds from olive leaves, UAE was found to be more efficient than conventional methods. mdpi.com The optimal conditions for extracting luteolin-7-glucoside (a closely related compound) were determined to be a 40°C temperature and 30% amplitude using a 60% ethanol-water solution. mdpi.com Another study on Lactuca indica leaves found optimal UAE parameters to be an ethanol concentration of 58.86%, an ultrasonic power of 411.43 W, and a liquid-to-solid ratio of approximately 25:1 mL/g for 30 minutes. nih.gov

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and the moisture within the plant cells. This rapid, localized heating creates pressure that ruptures the cell walls, releasing the intracellular contents into the solvent. mdpi.com MAE has been shown to significantly reduce extraction time and solvent volume. For example, in the extraction of polyphenols from peppermint, MAE was completed in minutes. mdpi.com A study on Mentha rotundifolia leaves optimized MAE conditions using water as a solvent at 100°C for 14.7 minutes, which was effective for extracting Luteolin 7-rutinoside. nih.gov Research on olive leaves from various cultivars used MAE with different solvents (aqueous ethanol, aqueous methanol, and water) and power settings (180 W to 600 W) for short durations (1 to 4 minutes). acs.org

The table below details parameters from studies utilizing these advanced techniques.

TechniquePlant SourceSolventTemperaturePower/AmplitudeTimeKey FindingsReference
UAEOlive Leaves60% Ethanol40°C30% AmplitudeN/AUAE was more efficient than conventional extraction for related glucosides. mdpi.com
UAELactuca indica Leaves58.86% EthanolN/A411.43 W30 minUAE showed the best extraction capacity compared to solvent and microwave methods. nih.gov
MAEMentha rotundifoliaWater100°CN/A14.7 minA single MAE cycle was deemed a good trade-off for recovering most target bioactives. nih.gov
MAEOlive Leaves70% Ethanol, 80% Methanol, WaterN/A180W, 300W, 600W4 min, 2 min, 1 minMAE was effective for extracting phenolic compounds, with results varying by solvent and harvest time. acs.org
MAEPeppermintEthanolN/A90W - 800WUp to 30 minRapid extraction occurred within the first 5 minutes. mdpi.com

Conventional Solvent Extraction Methods

Chromatographic Separation and Purification Strategies

Following extraction, chromatographic techniques are indispensable for the separation, purification, and quantification of Luteolin 7-rutinoside from the complex mixture of compounds in the crude extract.

Column chromatography (CC) is a fundamental technique for the preparative separation of compounds from plant extracts. It involves a stationary phase packed into a column and a mobile phase that percolates through it.

In the isolation of Luteolin 7-rutinoside from Ligustrum vulgare, a multi-step CC approach was employed. akjournals.com The n-butanol fraction was first adsorbed onto silica (B1680970) gel and eluted with chloroform-methanol mixtures of increasing polarity. akjournals.com A resulting fraction was then further chromatographed on a Sephadex LH-20 column using methanol as the eluent. akjournals.com Final purification was achieved using a polyamide column with a mobile phase of chloroform–methanol–2-butanone (4:1:1) and later a more complex system of CHCl3–MeOH–2-butanone–acetylacetone (9:4:2:1). akjournals.comresearchgate.net

Polyamide column chromatography is particularly effective for separating polyphenols. scielo.brscielo.br In a study on artichoke extracts, polyamide CC was used as an efficient pre-separation step before further purification by high-speed counter-current chromatography (HSCCC). scielo.brscielo.br This initial step helped to fractionate the crude ethanol extract, simplifying the subsequent purification that yielded Luteolin 7-O-β-D-rutinoside with a purity of 98.2%. scielo.brscielo.br

Plant SourceStationary Phase(s)Mobile Phase(s)PurposeReference
Ligustrum vulgare L.Silica gel, Sephadex LH-20, PolyamideChloroform-methanol mixtures; Methanol; CHCl3–MeOH–2-butanone–acetylacetone (9:4:2:1)Multi-step purification to isolate Luteolin 7-rutinoside. akjournals.comresearchgate.net
Artichoke (Cynara scolymus L.)PolyamideN/A (gradient elution implied)Pre-separation of crude extract before HSCCC purification. scielo.brscielo.br
Artemisia montanaN/A (details not specified)Ethyl acetate and n-butanol fractions were subjected to repeated column chromatography.Bioassay-guided fractionation to isolate active compounds. biocrick.com

Thin-Layer Chromatography (TLC) and its high-performance version (HPTLC) are valuable tools for the rapid analysis and separation of flavonoids. nih.gov These techniques are used for monitoring the progress of column chromatography separations, identifying compounds by comparison with standards, and for preparative purposes on a smaller scale. akjournals.comnih.gov

For Luteolin 7-rutinoside and related compounds, the most common stationary phase is silica gel, often coated with a fluorescent indicator (F254) for detection under UV light. researchgate.netnih.gov Polyamide is also used as a stationary phase. akjournals.comnih.gov A study on Ligustrum vulgare achieved a successful TLC separation of Luteolin 7-rutinoside and an isomer on a polyamide plate using a mobile phase of CHCl3–MeOH–2-butanone–acetylacetone (9:4:2:1). akjournals.com Another common mobile phase for flavonoids on silica gel plates is a mixture of ethyl acetate, formic acid, acetic acid, and water (100:11:11:26 v/v). irb.hr

Detection is typically performed by observing the plates under UV light at wavelengths of 254 nm or 366 nm. nih.gov The natural fluorescence of flavonoids can be enhanced by spraying the plate with derivatization reagents, with the most common being the Natural Products (NP)/polyethylene glycol (PEG) reagent. nih.govuni-giessen.de

Stationary PhaseMobile PhaseDetectionAnalyzed SpeciesReference
PolyamideCHCl3–MeOH–2-butanone–acetylacetone (9:4:2:1)UV light, NP/PEG reagentLigustrum vulgare L. akjournals.comresearchgate.net
Silica Gel F254Ethyl acetate–formic acid–acetic acid–water (100:11:11:26 v/v)NP/PEG reagentVarious plants including Stachys taxa irb.hr
PolyamideToluene–MeOH–2-butanone–n-butanol (300:150:150:3)NP/PEG reagentLigustrum vulgare L. (preparative TLC) akjournals.com
HPTLC NH2Acetone:Acetic Acid (85:15 v/v)Methanol:AlCl3 (98:2 v/v)General flavonoid analysis researchgate.net

High-Performance Liquid Chromatography (HPLC) and its more recent evolution, Ultra-Performance Liquid Chromatography (UPLC), are the premier analytical techniques for the identification and quantification of Luteolin 7-rutinoside. sbq.org.br These methods offer high resolution, sensitivity, and reproducibility. sbq.org.br

The vast majority of methods developed for Luteolin 7-rutinoside use reversed-phase chromatography, typically with a C18 column. koreascience.krnih.gov The separation is usually achieved through gradient elution. The mobile phase consists of a mixture of an aqueous component, often acidified with formic acid (FA) or trifluoroacetic acid (TFA) to improve peak shape, and an organic component, most commonly acetonitrile (B52724) (ACN) or methanol (MeOH). nih.govkoreascience.kr

For example, a validated HPLC method for the analysis of luteolin glycosides in Sonchus brachyotus used a C18 column with a gradient of 0.05% TFA in water and 0.05% TFA in a methanol-acetonitrile mixture. koreascience.kr UPLC coupled with mass spectrometry (UPLC-ESI-MS/MS) provides structural information, aiding in the definitive identification of compounds in complex extracts, such as those from Parkinsonia aculeata. nih.gov Detection is commonly performed using a Diode Array Detector (DAD), which provides UV spectra of the eluted peaks, or a Mass Spectrometer (MS), which provides mass information. nih.govresearchgate.net A detection wavelength of 254 nm is often chosen for its sensitivity in detecting various phenolic compounds simultaneously. koreascience.kr

TechniqueColumnMobile PhaseDetectionAnalyzed SpeciesReference
HPLCCapcell Pak C18 (5 µm, 250 mm × 4.6 mm)A: 0.05% TFA in water; B: 0.05% TFA in MeOH-ACN (60:40) (Gradient)DAD (254 nm)Sonchus brachyotus koreascience.kr
HPLCKinetex C18A: 0.1% FA in water; B: ACN (Gradient)ESI-MSLathyrus pratensis nih.gov
UPLCACQUITY UPLC BEH C18 (1.7 μm, 2.1 × 50 mm)A: 0.1% formic acid in water; B: 0.1% formic acid in methanol (Gradient)ESI-MS/MSParkinsonia aculeata L. nih.gov
HPLCN/AA: 0.03% aqueous TFA; B: ACN (Gradient)UV (254 nm)Boswellia serrata (for comparison) uni-giessen.de
HPLCN/AN/A (Used for purity analysis)DADArtichoke (Cynara scolymus L.) scielo.brscielo.br

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Spectroscopic and Spectrometric Characterization for Research Purity and Structure Confirmation

Ultraviolet (UV) spectroscopy is a fundamental technique for the initial identification and characterization of Luteolin 7-rutinoside. The UV spectrum of Luteolin 7-rutinoside, like other flavonoids, is characterized by two major absorption bands, referred to as Band I and Band II. Band I is associated with the cinnamoyl system (B-ring), while Band II corresponds to the benzoyl system (A-ring).

In methanol, Luteolin 7-rutinoside typically exhibits absorption maxima for Band I at approximately 350 nm and for Band II at around 256 nm. The addition of various shift reagents to the methanolic solution can provide further structural information by inducing shifts in these absorption bands.

Sodium methoxide (B1231860) (NaOMe): A bathochromic shift (shift to longer wavelength) in Band I indicates the presence of a free 4'-hydroxyl group.

Aluminum chloride (AlCl₃): A bathochromic shift in Band I suggests the presence of an ortho-dihydroxy system in the B-ring. A shift in Band II points to a free 5-hydroxyl group.

Aluminum chloride/Hydrochloric acid (AlCl₃/HCl): This reagent helps to confirm the presence of an ortho-dihydroxy system.

Sodium acetate (NaOAc): A bathochromic shift in Band II is indicative of a free 7-hydroxyl group. Since the 7-position in Luteolin 7-rutinoside is glycosylated, no significant shift is expected with this reagent, which helps to confirm the point of glycosidic linkage.

The UV spectral data, in conjunction with these shift reagents, provide valuable preliminary evidence for the structural confirmation of Luteolin 7-rutinoside. akjournals.com

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry (MS) and its tandem version (MS/MS) are powerful tools for determining the molecular weight and elucidating the structure of Luteolin 7-rutinoside. scielo.brakjournals.com Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact glycosides. scielo.br

In positive ion mode ESI-MS, Luteolin 7-rutinoside typically shows a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 595. nih.gov In negative ion mode, the deprotonated molecule [M-H]⁻ is observed at m/z 593.

Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation of the parent ion. The fragmentation pattern of the [M-H]⁻ ion of Luteolin 7-rutinoside is particularly informative. A characteristic fragmentation involves the cleavage of the glycosidic bond, resulting in a prominent product ion at m/z 285. This fragment corresponds to the deprotonated luteolin aglycone, [Y₀]⁻. This loss of 308 amu (atomic mass units) is indicative of the rutinoside moiety (rhamnose + glucose - H₂O).

The MS/MS spectrum can also show other fragment ions related to the sugar moiety and further fragmentation of the aglycone, confirming the identity of the compound. For instance, a fragment ion at m/z 287.0547 is a key indicator in the positive ion mode. nih.gov

Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Inferred Structural Moiety
Positive595.1658287.0547Luteolin aglycone [M+H-rutinose]⁺
Negative593285Luteolin aglycone [M-H-rutinose]⁻

Data compiled from multiple sources. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the complete structural elucidation of Luteolin 7-rutinoside. scielo.brakjournals.com Both ¹H NMR and ¹³C NMR are employed to determine the precise arrangement of atoms within the molecule.

¹H NMR: The ¹H NMR spectrum provides information about the protons in the molecule. Key signals include:

Aglycone Protons: A characteristic signal for the H-3 proton of the flavone (B191248) nucleus appears as a singlet around δ 6.75 ppm. The aromatic protons of the A-ring (H-6 and H-8) and the B-ring (H-2', H-5', and H-6') show distinct coupling patterns that confirm the substitution pattern of the luteolin aglycone. researchgate.net

Sugar Protons: The anomeric proton of the glucose unit (H-1'') typically appears as a doublet at a lower field compared to the other sugar protons, confirming the β-configuration of the glycosidic linkage. The anomeric proton of the rhamnose unit (H-1''') also appears as a distinct signal. The remaining sugar protons resonate in a crowded region, but their signals can be assigned using 2D NMR techniques.

¹³C NMR: The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

Aglycone Carbons: The carbonyl carbon (C-4) resonates at a downfield chemical shift (around 182 ppm). The chemical shifts of the other carbons in the A, B, and C rings are consistent with the luteolin structure. The shift of the C-7 carbon confirms its glycosylation.

Sugar Carbons: The anomeric carbon of glucose (C-1'') and rhamnose (C-1''') are readily identified. The chemical shifts of the other sugar carbons confirm the identity of the sugars and the linkage between them (1→6), which defines the rutinoside moiety.

The combination of ¹H and ¹³C NMR data, often supplemented with 2D NMR experiments like COSY, HSQC, and HMBC, allows for the unambiguous assignment of all proton and carbon signals, thereby confirming the structure of Luteolin 7-rutinoside. scielo.brakjournals.com

CarbonChemical Shift (δ, ppm)
Aglycone
C-2164.4
C-3103.2
C-4182.2
C-5161.4
C-699.8
C-7163.0
C-894.8
C-9157.0
C-10105.5
C-1'121.7
C-2'113.5
C-3'145.8
C-4'149.8
C-5'116.1
C-6'119.2
Glucose
C-1''100.1
C-2''73.2
C-3''76.5
C-4''69.7
C-5''75.8
C-6''66.2
Rhamnose
C-1'''100.8
C-2'''70.4
C-3'''70.6
C-4'''72.1
C-5'''68.4
C-6'''18.2

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions. Data is representative.

Advanced hyphenated techniques (e.g., LC-MS-ELSD, LC-DAD-ESI-MS/MS, UPLC-QTOF-MS)

Advanced hyphenated techniques are crucial for the comprehensive analysis of Luteolin 7-rutinoside in complex matrices. nih.govresearchgate.net These methods combine the separation power of liquid chromatography with the detection and identification capabilities of various detectors.

LC-MS-ELSD (Liquid Chromatography-Mass Spectrometry-Evaporative Light Scattering Detector): This combination is useful for both quantification and purity assessment. While MS provides structural information, the ELSD is a universal detector that responds to any non-volatile analyte, making it suitable for purity analysis where all components need to be detected. A purity of ≥95% for Luteolin 7-rutinoside has been reported using this technique. sigmaaldrich.com

LC-DAD-ESI-MS/MS (Liquid Chromatography-Diode Array Detector-Electrospray Ionization-Tandem Mass Spectrometry): This powerful setup provides a wealth of information in a single analysis. The DAD provides UV-Vis spectra for initial identification, while ESI-MS/MS confirms the molecular weight and provides fragmentation data for structural elucidation. This technique has been used to identify Luteolin 7-rutinoside in various plant extracts. chemfaces.com

UPLC-QTOF-MS (Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry): UPLC offers faster separations with higher resolution compared to conventional HPLC. sbq.org.br The QTOF mass spectrometer provides high-resolution and accurate mass measurements, which allows for the determination of the elemental composition of the molecule and its fragments. This is particularly useful for the unambiguous identification of Luteolin 7-rutinoside in complex mixtures, such as in the phytochemical profiling of sage and rosemary. thieme-connect.de

These advanced hyphenated techniques are indispensable in modern natural product research for the reliable identification and characterization of Luteolin 7-rutinoside. nih.govresearchgate.net

Quantitative Analysis in Biological Matrices for Research Purposes

The quantification of Luteolin 7-rutinoside in biological matrices is essential for pharmacokinetic and metabolic studies. Validated analytical methods are required to accurately measure its concentration in samples such as plasma, urine, and tissues. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with various detectors are the primary techniques used for this purpose. spectrabase.commedchemexpress.comfoodb.canih.gov

A common approach involves UPLC coupled with tandem mass spectrometry (UPLC-MS/MS). This method offers high sensitivity and selectivity, allowing for the detection of low concentrations of the analyte in complex biological samples. The use of multiple reaction monitoring (MRM) mode enhances the specificity of the analysis by monitoring a specific precursor-to-product ion transition for Luteolin 7-rutinoside and an internal standard.

In a study profiling polyphenols in Mentha rotundifolia, a quantitative method using LC-MS was developed and validated according to ICH guidelines. mdpi.com The method demonstrated good linearity with correlation coefficients (R²) ranging from 0.9966 to 0.9995 for various polyphenols, including flavonoids related to Luteolin 7-rutinoside. mdpi.com The limit of detection (LOD) and limit of quantitation (LOQ) for different compounds varied, indicating the sensitivity of the method. mdpi.com For example, the LOD and LOQ for diosmin (B1670713) were 4.7 and 14.4 ng/mL, respectively. mdpi.com

Another study used UHPLC-ESI-QTOF-MS for the quantitative analysis of polyphenols, including Luteolin 7-rutinoside, in sage and rosemary extracts. thieme-connect.de Luteolin 7-rutinoside was quantified using a luteolin-7-O-glucoside standard curve, and its concentration in sage was found to be 153.04 ± 6.29 µg/g. thieme-connect.de

The development and validation of such robust analytical methods are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Luteolin 7-rutinoside, which is fundamental for evaluating its potential biological activities in vivo.

Mechanistic Investigations of Biological Activities in Vitro and Preclinical Models

Antioxidant Mechanisms and Cellular Protection

Luteolin (B72000) 7-rutinoside demonstrates significant antioxidant capabilities through various mechanisms, including direct radical scavenging and the modulation of endogenous antioxidant systems. These actions contribute to the protection of cells from oxidative damage.

Luteolin 7-rutinoside has shown a direct capacity to neutralize harmful free radicals. In a cell-free assay, it was observed to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals at concentrations ranging from 1 to 50 µM. caymanchem.com The methanol (B129727) extract of Artemisia montana, from which luteolin 7-rutinoside was isolated, exhibited strong radical scavenging activity, with the antioxidant activity of the isolated compound being comparable to that of L-ascorbic acid. nih.gov

The Oxygen Radical Absorbance Capacity (ORAC) assay further confirms its antioxidant potential. Luteolin 7-rutinoside demonstrated an ORAC value of 6.9 ± 0.7 µmol Trolox equivalents (TE) per µmol. jppres.com Another study reported an even higher ORAC value of 8804.19 ± 409.99 µmol of Trolox/g. nih.gov It's important to note that the lipophilicity of flavonoids, influenced by attached saccharide units, can affect their scavenging activity. mdpi.com

Table 1: Direct Radical Scavenging Activity of Luteolin 7-rutinoside

AssayFindingSource
DPPH Radical ScavengingActive at 1-50 µM concentrations. caymanchem.com
DPPH Radical ScavengingActivity comparable to L-ascorbic acid. nih.gov
ORAC6.9 ± 0.7 µmol TE/µmol. jppres.com
ORAC8804.19 ± 409.99 µmol of Trolox/g. nih.gov

Beyond direct scavenging, luteolin 7-rutinoside enhances the body's own antioxidant defenses by influencing key signaling pathways and upregulating protective enzymes.

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway is a critical regulator of cellular resistance to oxidative stress. Luteolin, the aglycone of luteolin 7-rutinoside, is known to activate this pathway. frontiersin.orgfrontiersin.org This activation leads to the increased expression of various antioxidant and cytoprotective genes. mdpi.com In rat kidney cells, luteolin's activation of Nrf2 was shown to counteract the nephrotoxic effects of ochratoxin A. mdpi.com While some studies suggest luteolin can inhibit the Nrf2 pathway under certain conditions, its general role is as an activator, promoting the translocation of Nrf2 into the nucleus and subsequently enhancing the antioxidant response. mdpi.comnih.gov

Activation of the Nrf2 pathway by luteolin and its glycosides leads to the increased production of several crucial antioxidant enzymes. frontiersin.org Studies on luteolin have demonstrated its ability to restore the levels and activity of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) that were reduced by hydrogen peroxide-induced oxidative stress. nih.gov Luteolin has also been shown to upregulate the expression of heme oxygenase-1 (HO-1), another important antioxidant enzyme. frontiersin.orgnih.gov This upregulation of antioxidant enzymes is a key mechanism by which luteolin 7-rutinoside helps to protect cells from oxidative damage. frontiersin.org

Table 2: Upregulation of Antioxidant Enzymes by Luteolin and its Glycosides

EnzymeEffectSource
Superoxide Dismutase (SOD)Upregulated nih.govfrontiersin.org
Catalase (CAT)Upregulated nih.govfrontiersin.org
Glutathione Peroxidase (GPx)Upregulated nih.govfrontiersin.org
Heme Oxygenase-1 (HO-1)Upregulated frontiersin.orgnih.gov

The antioxidant activities of luteolin 7-rutinoside translate to tangible protective effects in cellular models of oxidative stress. For instance, luteolin has been shown to protect lung fibroblasts from hydrogen peroxide-induced damage by reducing intracellular reactive oxygen species (ROS) levels and preventing damage to lipids and DNA. nih.gov In pancreatic β-cells, luteolin 7-rutinoside was found to reduce cellular stress and ROS generation induced by high glucose conditions. nih.gov This mitigation of oxidative stress is a cornerstone of its cellular protective effects. Furthermore, luteolin has demonstrated the ability to counteract the nephrotoxic effects of certain compounds by restoring the antioxidant capacity of kidney cells. mdpi.com

Modulation of Endogenous Antioxidant Systems

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway Activation

Anti-Inflammatory Modulatory Effects

Luteolin 7-rutinoside and its aglycone, luteolin, exhibit significant anti-inflammatory properties by modulating key signaling pathways and reducing the expression of pro-inflammatory mediators. biosynth.comnih.gov Luteolin has been shown to inhibit the production of inflammatory molecules such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov

The anti-inflammatory effects of luteolin are exerted through the inhibition of several biochemical pathways. nih.gov It can suppress the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are crucial transcription factors that regulate the expression of inflammatory genes. nih.govnih.gov Luteolin has also been found to inhibit the JAK/STAT signaling pathway, which is involved in immune-mediated diseases. mdpi.com By downregulating these pathways, luteolin and its glycosides can reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). mdpi.comnih.gov

Inhibition of Pro-Inflammatory Signaling Pathways

Luteolin 7-rutinoside has demonstrated the ability to modulate several critical signaling cascades that are central to the inflammatory response. These investigations, primarily in cell culture and animal models, point towards a multi-targeted anti-inflammatory potential.

Nuclear Factor-kappa B (NF-κB) Pathway Regulation

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression. Luteolin 7-rutinoside, also known as cynaroside (B7765609), has been shown to interfere with this pathway. In studies using rat chondrocytes stimulated with interleukin-1β (IL-1β), pretreatment with cynaroside suppressed the translocation of the NF-κB p65 subunit into the nucleus. nih.gov This inhibitory action prevents the transcription of various pro-inflammatory genes.

Further research on a related compound, luteolin, has shown that it can downregulate the expression of NF-κB. nih.gov In a study on acute liver injury in mice, Luteolin 7-O-rutinoside was found to inhibit the PI3K/AKT/AMPK/NF-κB signaling pathway, thereby reducing the release of inflammatory cytokines like TNF-α, IL-6, and IL-1β. nih.govkisti.re.krdntb.gov.uaresearchgate.net Similarly, in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS), both luteolin and its glucoside form, luteolin-7-O-glucoside, were able to attenuate the activation of NF-κB. nih.govresearchgate.net This modulation of the NF-κB pathway appears to be a key mechanism behind the anti-inflammatory effects of luteolin and its glycosides. mdpi.commdpi.commdpi.com

Table 1: Effects of Luteolin 7-Rutinoside and Related Compounds on the NF-κB Pathway

Compound Model System Stimulant Key Findings Reference
Luteolin 7-rutinoside (Cynaroside) Primary rat chondrocytes IL-1β Suppressed translocation of NF-κB p65 subunit to the nucleus. nih.gov
Luteolin 7-O-rutinoside Mice with acute liver injury LPS/D-gal Inhibited the PI3K/AKT/AMPK/NF-κB signaling pathway. nih.govkisti.re.krdntb.gov.uaresearchgate.net
Luteolin RIN-5F cells High glucose Downregulated NF-κB expression. nih.gov
Luteolin & Luteolin-7-O-glucoside RAW 264.7 cells LPS Attenuated NF-κB activation. nih.govresearchgate.net
Mitogen-Activated Protein Kinases (MAPKs) Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are crucial for transducing extracellular signals into cellular responses, including inflammation. Research indicates that luteolin 7-rutinoside can modulate these pathways. In IL-1β-stimulated rat chondrocytes, cynaroside (luteolin 7-rutinoside) suppressed the phosphorylation of ERK, JNK, and p38 MAPKs. nih.govnih.gov This inhibition contributes to its chondroprotective effects by reducing the expression of catabolic factors.

While some studies on related compounds like luteolin have shown inhibition of the MAPK pathway, others have indicated a more nuanced interaction. For instance, in one study, luteolin and luteolin-7-O-glucoside did not affect ERK, JNK, or p38 phosphorylation in LPS-stimulated RAW 264.7 cells, suggesting that the regulatory effects can be cell-type and stimulus-dependent. nih.gov However, other studies have demonstrated that luteolin can inhibit the MAPK pathway. nih.govmdpi.com

Table 2: Modulation of the MAPK Pathway by Luteolin 7-Rutinoside and Luteolin

Compound Model System Stimulant Effect on MAPK Pathway Reference
Luteolin 7-rutinoside (Cynaroside) Primary rat chondrocytes IL-1β Suppressed phosphorylation of ERK, JNK, and p38. nih.govnih.gov
Luteolin Gastric cancer cells - Inhibited the ERK1/2 signaling pathway. nih.gov
Luteolin & Luteolin-7-O-glucoside RAW 264.7 cells LPS No effect on ERK, JNK, or p38 phosphorylation. nih.gov
Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) Pathway Interactions

The JAK-STAT pathway is a primary signaling route for a wide array of cytokines and growth factors, playing a significant role in immunity and inflammation. Luteolin, the aglycone of luteolin 7-rutinoside, has been shown to inhibit the JAK/STAT pathway in a cellular model of intestinal inflammation. nih.govnih.gov This inhibition was identified as a critical mechanism for its anti-inflammatory action. nih.gov Luteolin has also been found to suppress STAT1 and STAT3 phosphorylation in various cell lines. semanticscholar.org

Specifically, luteolin can negatively modulate key inflammatory signaling cascades by inhibiting the JAK/STAT pathway. nih.gov In endothelial cells, luteolin has been shown to inhibit STAT3, which is a key regulator of endothelial inflammation. mdpi.com Furthermore, luteolin has been observed to activate the JAK/STAT pathway through the inhibition of protein tyrosine phosphatase SHP-2, sensitizing cancer cells to the effects of interferon α/β. researchgate.net This suggests that the interaction of luteolin with the JAK-STAT pathway can be context-dependent, leading to either inhibition or activation.

Table 3: Interactions of Luteolin with the JAK-STAT Pathway

Compound Model System Key Findings Reference
Luteolin Cellular model of intestinal inflammation Inhibited the JAK/STAT pathway. nih.govnih.gov
Luteolin Cytokine-induced HT-29 and RAW264.7 cells Suppressed STAT1 and STAT3 phosphorylation. semanticscholar.org
Luteolin Endothelial cells (HUVEC) Inhibited STAT3. mdpi.com
Luteolin Cancer cells Activated the JAK/STAT pathway via PKA-mediated inhibition of SHP-2. researchgate.net
Nod-Like Receptor Family Pyrin Domain Containing 3 (NLRP3) Inflammasome Inhibition

The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. Luteolin has been demonstrated to alleviate the activation of the NLRP3 inflammasome in lipopolysaccharide-stimulated RAW264.7 cells. nih.govfrontiersin.org This inhibition is a key part of its anti-inflammatory activity. nih.gov

Studies have shown that luteolin treatment can decrease the expression of NLRP3, ASC, and caspase-1, which are all critical components of the inflammasome complex. nih.gov This leads to a reduction in the production of IL-1β and IL-18. nih.govnih.gov The inhibitory effect of luteolin on the NLRP3 inflammasome provides another layer to its multifaceted anti-inflammatory profile. mdpi.com

Table 4: Inhibition of the NLRP3 Inflammasome by Luteolin

Compound Model System Key Findings Reference
Luteolin LPS-stimulated RAW264.7 cells Inhibited NLRP3 inflammasome activation; decreased expression of NLRP3, ASC, and caspase-1. nih.govfrontiersin.org
Luteolin-7-O-glucuronide LPS-induced ALI rats and MH-S cells Significantly downregulated the expression of NLRP3, ASC, caspase-1, and cleaved caspase-1. nih.gov
Phosphoinositide 3-Kinase/Akt (PI3K/Akt) Pathway Regulation

The PI3K/Akt signaling pathway is involved in a multitude of cellular processes, including cell survival, growth, and inflammation. Luteolin 7-O-rutinoside has been shown to inhibit the PI3K/Akt pathway. A study on acute liver injury in mice demonstrated that Luteolin 7-O-rutinoside attenuates the condition by inhibiting the PI3K/AKT/AMPK/NF-κB signaling pathway. nih.govkisti.re.krdntb.gov.uaresearchgate.net

Similarly, both luteolin and luteolin-7-O-glucoside have been found to inhibit Akt phosphorylation in LPS-stimulated RAW 264.7 cells. nih.govresearchgate.net This inhibition of the PI3K/Akt pathway contributes to the suppression of inflammatory responses. nih.govmdpi.com In the context of glioma, luteolin was found to overcome temozolomide (B1682018) resistance by regulating the PI3K/Akt pathway. biolifesas.org

Table 5: Regulation of the PI3K/Akt Pathway by Luteolin 7-Rutinoside and Related Compounds

Compound Model System Key Findings Reference
Luteolin 7-O-rutinoside Mice with acute liver injury Inhibited the PI3K/AKT/AMPK/NF-κB signaling pathway. nih.govkisti.re.krdntb.gov.uaresearchgate.net
Luteolin & Luteolin-7-O-glucoside LPS-stimulated RAW 264.7 cells Inhibited Akt phosphorylation. nih.govresearchgate.net
Luteolin TMZ-resistant glioma cells Regulated the PI3K/AKT pathway. biolifesas.org
Cynaroside TNBS-induced colitis in mice Suppressed intestinal epithelial cell apoptosis via the PI3K/AKT signaling pathway. frontiersin.org
Toll-Like Receptor 4 (TLR4) Signaling Inhibition

Toll-Like Receptor 4 (TLR4) is a key pattern recognition receptor that recognizes LPS from Gram-negative bacteria, initiating a potent inflammatory response. While direct studies on Luteolin 7-rutinoside's effect on TLR4 are limited, research on its aglycone, luteolin, suggests a potential for inhibition. Luteolin has been shown to negatively regulate the TLR/MyD88/NF-κB pathway in a rat model of acute gouty arthritis. mdpi.com This indicates that luteolin can interfere with the upstream signaling events triggered by TLR activation. The inhibition of downstream effectors of TLR4 signaling, such as NF-κB and MAPKs, by luteolin and its glycosides further supports the potential for modulation of this pathway. nih.gov

Reduction of Pro-Inflammatory Mediators and Cytokines

Luteolin 7-rutinoside, also known as scolymoside, has demonstrated significant anti-inflammatory properties in various preclinical models. Its mechanism of action involves the downregulation of several key pro-inflammatory mediators and cytokines that are implicated in the inflammatory cascade. These include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), Cyclooxygenase-2 (COX-2), inducible Nitric Oxide Synthase (iNOS), Matrix Metalloproteinases (MMPs), and Prostaglandins (PGEs).

Studies have shown that Luteolin 7-rutinoside can inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. capes.gov.br This inhibition is achieved by suppressing the expression of their respective synthesizing enzymes, iNOS and COX-2. capes.gov.br The anti-inflammatory effects of its aglycone, luteolin, are well-documented and involve the inhibition of major inflammatory signaling pathways such as NF-κB, JAK-STAT, and NLRP3. nih.gov This leads to a reduced expression of pro-inflammatory mediators like TNF-α, IL-6, COX-2, iNOS, MMPs, IL-1β, and IL-18. nih.gov

In murine BV2 microglia stimulated with LPS, a model for neuroinflammation, luteolin has been observed to inhibit iNOS, COX-2, TNF-α, and IL-1β, and decrease the levels of NO and PGE2. mdpi.com Similarly, in a mouse model of Alzheimer's disease, luteolin reduced the levels of inflammatory cytokines including TNF-α, IL-1β, and IL-6, as well as the expression of COX-2 and iNOS. mdpi.com Furthermore, luteolin-7-O-glucuronide, a related compound, was found to inhibit the mRNA expression of inflammatory mediators such as COX-2, IL-6, IL-1β, and TNF-α in LPS-stimulated RAW 264.7 macrophages. nih.gov This effect was mediated through the inhibition of the TAK1 pathway, which subsequently reduces the activation of NF-κB, p38, and JNK. nih.gov

The collective evidence from these in vitro and preclinical studies suggests that Luteolin 7-rutinoside and its related compounds effectively mitigate the inflammatory response by targeting multiple key mediators and signaling pathways.

Table 1: Effect of Luteolin and its Glycosides on Pro-Inflammatory Mediators

Mediator/CytokineEffectModel SystemReference
TNF-α Inhibition of expression/productionLPS-stimulated murine BV2 microglia, Alzheimer's disease mouse model, LPS-stimulated RAW 264.7 macrophages nih.govmdpi.comnih.gov
IL-1β Inhibition of expression/productionLPS-stimulated murine BV2 microglia, Alzheimer's disease mouse model, LPS-stimulated RAW 264.7 macrophages nih.govmdpi.comnih.gov
IL-6 Inhibition of expression/productionAlzheimer's disease mouse model, LPS-stimulated RAW 264.7 macrophages nih.govmdpi.comnih.gov
COX-2 Inhibition of expressionLPS-stimulated RAW 264.7 macrophages, LPS-stimulated murine BV2 microglia, Alzheimer's disease mouse model capes.gov.brnih.govmdpi.comresearchgate.net
iNOS Inhibition of expressionLPS-stimulated RAW 264.7 macrophages, LPS-stimulated murine BV2 microglia, Alzheimer's disease mouse model capes.gov.brnih.govmdpi.comresearchgate.net
MMPs Inhibition of expressionGeneral chronic inflammatory conditions nih.gov
PGEs Inhibition of productionLPS-stimulated RAW 264.7 macrophages, LPS-stimulated murine BV2 microglia capes.gov.brnih.govresearchgate.net

Heat Shock Protein 90 (Hsp90) Inhibition

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are involved in signal transduction pathways critical for cancer cell survival and proliferation. nih.govmdpi.com The inhibition of Hsp90 has emerged as a promising strategy in cancer therapy, as it can simultaneously disrupt multiple oncogenic pathways. nih.gov

In silico studies, specifically molecular docking analyses, have identified Luteolin 7-rutinoside as a potential inhibitor of Hsp90. informahealthcare.com These computational models predict a favorable binding interaction between Luteolin 7-rutinoside and the Hsp90 protein. While direct experimental validation of Hsp90 inhibition by Luteolin 7-rutinoside is still emerging, the broader class of flavonoids, to which it belongs, has been shown to possess Hsp90 inhibitory activity. nih.govmdpi.com For instance, the aglycone luteolin has been demonstrated to bind to Hsp90, leading to the suppression of the constitutive activation of STAT3, a key client protein of Hsp90, and inducing apoptosis in carcinoma cells. nih.gov

The potential of Luteolin 7-rutinoside as an Hsp90 inhibitor is significant, as many Hsp90 client proteins are implicated in the hallmarks of cancer. nih.gov Further experimental studies are warranted to confirm the direct inhibitory effect of Luteolin 7-rutinoside on Hsp90 and to elucidate the downstream consequences of this inhibition in cancer cells.

Anticancer Research Aspects (In Vitro Studies)

Luteolin 7-rutinoside and its aglycone, luteolin, have been the subject of extensive in vitro research to evaluate their potential as anticancer agents. These studies have revealed a multi-faceted approach by which these compounds can combat cancer, including the inhibition of cell proliferation, induction of programmed cell death (apoptosis), and suppression of processes that lead to cancer spread, such as angiogenesis and metastasis.

Cell Proliferation Inhibition and Cell Cycle Arrest Mechanisms

A hallmark of cancer is uncontrolled cell proliferation, which is driven by dysregulation of the cell cycle. Luteolin and its glycosides have been shown to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest at different phases. oncotarget.com

For instance, luteolin has been observed to cause cell cycle arrest at the G1 and sub-G1 phases in MCF-7 breast cancer cells. researchgate.netmdpi.com In esophageal squamous cell carcinoma (ESCC) cells (EC1 and KYSE450), luteolin induced G2/M phase arrest, which was associated with an upregulation of the cell cycle inhibitory proteins p21 and p53. oncotarget.com Similarly, Luteolin-7-O-glucoside, a closely related compound, was found to induce G2/M phase arrest in human hepatocarcinoma HepG2 cells. nih.govbmbreports.org In human nasopharyngeal carcinoma (NPC) cells, Luteolin-7-O-glucoside treatment led to S and G2/M cell cycle arrest. nih.gov

The underlying mechanisms for this cell cycle arrest involve the modulation of key regulatory proteins. Luteolin has been shown to downregulate the expression of proteins that promote cell cycle progression, such as Cyclin D1, Cyclin B, and CDC2, while upregulating the expression of p21. mdpi.com

Table 2: Cell Cycle Arrest Induced by Luteolin and its Glycosides in Cancer Cells

CompoundCancer Cell LineArrested Cell Cycle PhaseKey Molecular TargetsReference
LuteolinMCF-7 (Breast Cancer)G1, sub-G1- researchgate.netmdpi.com
LuteolinEC1, KYSE450 (Esophageal Squamous Cell Carcinoma)G2/Mp21, p53 (upregulation) oncotarget.com
Luteolin-7-O-glucosideHepG2 (Hepatocarcinoma)G2/MJNK (activation) nih.govbmbreports.org
Luteolin-7-O-glucosideNPC-039, NPC-BM (Nasopharyngeal Carcinoma)S, G2/M- nih.gov
LuteolinVarious Cancer Cells-Cyclin D1, Cyclin B, CDC2 (downregulation); p21 (upregulation) mdpi.com

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. mdpi.com Luteolin and its derivatives have been shown to induce apoptosis in cancer cells through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. researchgate.netmdpi.com

In MCF-7 breast cancer cells, luteolin was found to enhance the expression of death receptors like DR5, leading to the activation of the caspase cascade, including caspase-8, caspase-9, and caspase-3. researchgate.net Activation of caspase-8 is a hallmark of the extrinsic pathway, while caspase-9 activation signifies the involvement of the intrinsic pathway. researchgate.net

The intrinsic pathway is often initiated by mitochondrial dysfunction. Luteolin has been shown to induce a collapse in the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol. researchgate.net This release is regulated by the Bcl-2 family of proteins. Luteolin treatment has been associated with an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2. researchgate.netnih.gov In human cervical epidermoid carcinoma (Ca Ski) cells, luteolin was also found to reduce mitochondrial membrane potential and upregulate the expression of pro-apoptotic proteins caspase-3, -8, -9, and AIF. mdpi.com

Furthermore, in human nasopharyngeal carcinoma cells, Luteolin-7-O-glucoside treatment resulted in the depolarization of the mitochondrial membrane and modulated the expression of proteins involved in both extrinsic and intrinsic apoptotic pathways, including death receptors and Bcl-2 family proteins. nih.gov

Table 3: Apoptotic Pathways Activated by Luteolin and its Glycosides

CompoundCancer Cell LineApoptotic PathwayKey Molecular EventsReference
LuteolinMCF-7 (Breast Cancer)Extrinsic & IntrinsicUpregulation of DR5; Activation of caspase-8, -9, -3; Mitochondrial membrane potential collapse; Cytochrome c release; Increased Bax/Bcl-2 ratio researchgate.net
LuteolinCa Ski (Cervical Carcinoma)Intrinsic (Mitochondrial)Reduced mitochondrial membrane potential; Upregulation of caspase-3, -8, -9, AIF mdpi.com
Luteolin-7-O-glucosideNPC-039, NPC-BM (Nasopharyngeal Carcinoma)Extrinsic & IntrinsicMitochondrial membrane depolarization; Modulation of death receptors and Bcl-2 family proteins nih.gov
LuteolinHeLa (Cervical Cancer)Extrinsic & IntrinsicEnhancement of caspase-3, -8; Reduction of mitochondrial membrane potential; Cytochrome c release; Inhibition of Bcl-2, Bcl-xL; Upregulation of Fas/FasL, DR5/TRAIL, FADD mdpi.com

Angiogenesis Repression

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with essential nutrients and oxygen. Luteolin and its derivatives have demonstrated anti-angiogenic properties by targeting key molecules involved in this process.

In vitro and ex vivo studies have shown that luteolin can significantly inhibit VEGF-stimulated endothelial cell proliferation, migration, invasion, and tube formation. mdpi.com It has been reported to suppress the expression of angiogenic factors such as Matrix Metalloproteinase-2 (MMP-2), astrocyte elevated gene-1 (AEG-1), Vascular Endothelial Growth Factor (VEGF), and its receptor VEGFR2. mdpi.commdpi.com In a gastric cancer model, luteolin reduced VEGF production in both cancer cells and human umbilical vein endothelial cells (HUVECs), and also inhibited endothelial cell migration and proliferation. dovepress.com The anti-angiogenic activity of luteolin has been linked to its ability to target the VEGFR-2-regulated Akt/ERK/mTOR/P70S6K/MMPs pathway. mdpi.com

Metastasis and Invasion Inhibition

Metastasis, the spread of cancer cells from the primary tumor to distant organs, is the primary cause of cancer-related mortality. This process involves the invasion of surrounding tissues, intravasation into blood or lymphatic vessels, and extravasation to form secondary tumors. Luteolin and its glycosides have been shown to inhibit metastasis and invasion by targeting various steps in this cascade.

One of the key mechanisms by which luteolin inhibits metastasis is by reversing the epithelial-to-mesenchymal transition (EMT), a process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties. In triple-negative breast cancer cells, luteolin was found to reduce the expression of mesenchymal markers like N-cadherin, vimentin, Snail, and Slug, while increasing the expression of the epithelial marker E-cadherin. encyclopedia.pubmdpi.com

Luteolin also inhibits the activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, facilitating cancer cell invasion. Specifically, luteolin has been shown to downregulate the expression of MMP-2 and MMP-9. mdpi.com Luteolin-7-O-glucoside has also been found to inhibit the migration and invasion of oral cancer cells by reducing the expression of MMP-2. nih.gov

Furthermore, luteolin can interfere with signaling pathways that promote metastasis. For example, it has been shown to suppress the PI3K/Akt and Wnt/β-catenin signaling pathways, both of which are implicated in cancer cell invasion and metastasis. mdpi.comdovepress.com

Table 4: Mechanisms of Metastasis and Invasion Inhibition by Luteolin and its Glycosides

CompoundCancer Cell LineMechanism of ActionKey Molecular TargetsReference
LuteolinTriple-Negative Breast CancerReversal of EMTN-cadherin, vimentin, Snail, Slug (downregulation); E-cadherin (upregulation) encyclopedia.pubmdpi.com
LuteolinVarious Cancer CellsInhibition of MMPsMMP-2, MMP-9 (downregulation) mdpi.com
Luteolin-7-O-glucosideOral CancerInhibition of Invasion & MigrationMMP-2 (downregulation) nih.gov
LuteolinProstate Cancer, Colon CancerSignaling Pathway InhibitionPI3K/Akt, Wnt/β-catenin mdpi.comdovepress.com

Modulation of Key Signaling Pathways in Cancer Biology (e.g., Akt, STAT3, EGFR, mTOR, Wnt/β-catenin)

Luteolin 7-rutinoside, a flavonoid glycoside, has demonstrated potential in modulating critical signaling pathways that are often dysregulated in cancer. biosynth.comnih.gov Research indicates that its aglycone form, luteolin, can influence a variety of these pathways, and similar activities are being explored for luteolin 7-rutinoside. nih.govresearchgate.net

Key signaling pathways implicated in the anticancer effects of luteolin and its derivatives include:

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell proliferation, survival, and growth. Luteolin has been shown to reduce the expression levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR). nih.govresearchgate.net By inhibiting this pathway, luteolin and its glycosides can potentially suppress tumor cell proliferation and induce apoptosis. nih.govresearchgate.net Studies have shown that luteolin can inhibit the PI3K/Akt signaling pathway, which in turn enhances the chemosensitivity of cancer cells. researchgate.net

STAT3 Signaling: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis. Luteolin has been found to inhibit STAT3 signaling by suppressing its activation and enhancing its degradation in various cancer cells. researchgate.net It can also reduce the expression of phosphorylated STAT3 (p-STAT3). nih.govresearchgate.net

EGFR Signaling: The epidermal growth factor receptor (EGFR) signaling pathway is frequently overactive in many types of cancer, leading to uncontrolled cell growth. Research has demonstrated that luteolin can inhibit the expression of phosphorylated EGFR (p-EGFR). nih.govresearchgate.net In human breast cancer cells, luteolin has been observed to inhibit the EGF-induced activities of the EGFR signaling pathway. researchgate.net

Wnt/β-catenin Signaling: The Wnt/β-catenin pathway plays a significant role in cell fate determination, proliferation, and migration. Its deregulation is a hallmark of many cancers. Luteolin has been shown to modulate this pathway, suggesting its potential as a therapeutic agent for cancers where this pathway is aberrantly activated. prostatecancertopics.com

Table 1: Impact of Luteolin and its Derivatives on Key Cancer Signaling Pathways

Signaling Pathway Effect of Luteolin/Luteolin 7-rutinoside Key Proteins Modulated Reference
PI3K/Akt/mTOR Inhibition of proliferation and survival p-Akt, p-mTOR nih.govresearchgate.netnih.govresearchgate.net
STAT3 Suppression of activation and promotion of degradation p-STAT3 nih.govresearchgate.netresearchgate.net
EGFR Inhibition of EGF-induced activity p-EGFR nih.govresearchgate.netresearchgate.net
Wnt/β-catenin Modulation of pathway activity Not specified prostatecancertopics.com

Role in MicroRNA Regulation in Cellular Models

Luteolin 7-rutinoside has been implicated in the regulation of microRNAs (miRNAs), which are small non-coding RNA molecules that play a crucial role in gene expression and are often dysregulated in cancer. researchgate.netnih.gov

Studies suggest that the therapeutic effects of luteolin 7-rutinoside in cancer models may be partly mediated through the regulation of miRNA transcription. researchgate.netcqvip.com In models of oral cancer, treatment with luteolin 7-rutinoside has been linked to the regulation of miRNA transcription and the inflammatory response. researchgate.net This highlights a potential mechanism by which this compound exerts its anticancer effects.

Flavonoids, in general, are known to modulate the expression of various miRNAs involved in cancer progression, affecting processes like proliferation, metastasis, and angiogenesis. nih.gov While specific miRNA targets of luteolin 7-rutinoside are still being fully elucidated, the broader class of flavonoids has been shown to influence both oncogenic (oncomiRs) and tumor-suppressive miRNAs. nih.govmdpi.com This regulatory activity on miRNAs presents a promising avenue for understanding the anticancer potential of luteolin 7-rutinoside.

Neuroprotective Effects in Preclinical Models

Luteolin 7-rutinoside and its aglycone, luteolin, have demonstrated significant neuroprotective properties in various preclinical studies. frontiersin.orgcaldic.commdpi.com These effects are attributed to their ability to counteract several pathological processes involved in neurodegenerative diseases. frontiersin.org

Attenuation of Neuroinflammation and Oxidative Damage

A key aspect of the neuroprotective action of luteolin 7-rutinoside is its potent anti-inflammatory and antioxidant activity. biosynth.comfrontiersin.org Neuroinflammation, characterized by the activation of microglia and astrocytes, and the subsequent release of pro-inflammatory mediators, is a common feature of neurodegenerative disorders. frontiersin.org Luteolin has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). frontiersin.orgmdpi.com

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is another major contributor to neuronal damage. frontiersin.org Luteolin 7-rutinoside acts as a scavenger of free radicals, thereby mitigating oxidative damage. biosynth.comcaldic.com Furthermore, luteolin can enhance the expression of endogenous antioxidant enzymes, providing further protection against oxidative stress. frontiersin.org In preclinical models, luteolin treatment has been shown to reduce lipid peroxidation and increase the activity of antioxidant enzymes. caldic.com

Preservation of Mitochondrial Function

Mitochondrial dysfunction is a central element in the pathogenesis of many neurodegenerative diseases. nih.gov Luteolin has been found to preserve mitochondrial function through various mechanisms. rcsi.com Studies have shown that luteolin can increase cellular ATP levels and enhance mitochondrial respiration in neuronal cells. rcsi.com

One proposed mechanism involves the interaction between mitochondria and the endoplasmic reticulum (ER). Luteolin has been observed to increase the contacts between these two organelles, leading to enhanced mitochondrial calcium uptake and subsequent activation of pyruvate (B1213749) dehydrogenase, a key enzyme in mitochondrial respiration. rcsi.com By stabilizing mitochondrial function, luteolin can help prevent the downstream consequences of mitochondrial failure, such as increased ROS production and initiation of apoptotic pathways. mdpi.com

Modulation of Caspase Activity and Neuronal Apoptosis

Apoptosis, or programmed cell death, is a critical process in the loss of neurons in neurodegenerative diseases. Caspases are a family of proteases that play a central role in executing the apoptotic program.

Luteolin and its glycosides have been shown to protect against neuronal apoptosis by modulating caspase activity. nih.govmdpi.com In cellular models of neurotoxicity, treatment with luteolin-7-O-glucoside, a closely related compound, was found to decrease the activity of caspase-3, a key executioner caspase. mdpi.comnih.gov This inhibition of caspase activity helps to prevent the dismantling of the cell and preserve neuronal integrity. The anti-apoptotic effects of luteolin are also linked to its ability to modulate the expression of Bcl-2 family proteins, with an increase in the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic protein Bax. nih.govresearchgate.net

Acetylcholinesterase (AChE) Activity Inhibition

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. nih.gov Several studies have investigated the potential of luteolin 7-rutinoside and related compounds to inhibit AChE.

In vitro screenings have demonstrated that luteolin-7-O-rutinoside exhibits moderate inhibitory activity against butyrylcholinesterase (BChE), another cholinesterase enzyme. nih.gov While some studies have shown that the aglycone luteolin has a more potent inhibitory effect on AChE, its glycosides still contribute to this activity. academicjournals.org For instance, luteolin-7-O-glucoside has been shown to significantly inhibit AChE. mdpi.com In a preclinical model of diabetes-associated cognitive decline, luteolin treatment was found to reduce AChE activity. caldic.com

Table 2: Neuroprotective Mechanisms of Luteolin 7-rutinoside and Related Compounds

Mechanism Effect Key Mediators Reference
Attenuation of Neuroinflammation Reduction of pro-inflammatory cytokine production TNF-α, IL-1β frontiersin.orgmdpi.com
Attenuation of Oxidative Damage Free radical scavenging, increased antioxidant enzyme activity ROS, Lipid Peroxidation biosynth.comfrontiersin.orgcaldic.com
Preservation of Mitochondrial Function Increased ATP production and mitochondrial respiration Mitochondrial-ER contacts, Pyruvate Dehydrogenase rcsi.com
Modulation of Neuronal Apoptosis Decreased caspase activity, regulation of Bcl-2 family proteins Caspase-3, Bcl-2, Bax nih.govresearchgate.netmdpi.comnih.gov
Acetylcholinesterase (AChE) Inhibition Reduction of AChE and BChE activity Acetylcholinesterase, Butyrylcholinesterase caldic.comnih.govmdpi.com

Antidiabetic Research in Cellular Models

Luteolin 7-rutinoside, a flavonoid found in various plants, has demonstrated potential antidiabetic effects in cellular studies. nih.govresearchgate.net Research has focused on its ability to protect pancreatic β-cells, regulate insulin (B600854) secretion, and influence key signaling pathways involved in glucose metabolism. nih.govresearchgate.net

Chronic exposure to high glucose levels, a condition known as glucotoxicity, can impair the function and survival of pancreatic β-cells, which are responsible for producing insulin. e-dmj.orgmdpi.com Studies have shown that luteolin 7-rutinoside can protect these cells from high-glucose-induced toxicity. nih.govnih.gov In one study, treatment with luteolin 7-rutinoside prevented nuclear damage in RIN-5F pancreatic cells exposed to high glucose concentrations. nih.gov This protective effect is linked to the reduction of oxidative stress, a key factor in glucotoxicity. nih.govnih.gov By mitigating the harmful effects of high glucose, luteolin 7-rutinoside helps preserve the integrity and function of pancreatic β-cells. nih.govmdpi.com

Luteolin 7-rutinoside has been shown to positively influence both insulin secretion from pancreatic β-cells and glucose uptake by peripheral tissues. In vitro experiments using RIN-5F cells demonstrated that luteolin 7-rutinoside improved insulin secretion in a dose-dependent manner under both normal and high-glucose conditions. nih.govnih.gov This suggests a direct stimulatory effect on the insulin secretion machinery of the β-cells. nih.gov

Furthermore, in L6 myotubes, a model for skeletal muscle cells, luteolin 7-rutinoside was found to enhance glucose uptake. nih.govresearchgate.net This effect is crucial for maintaining glucose homeostasis, as skeletal muscle is a primary site for glucose disposal. nih.gov The compound improved insulin sensitization in these cells, making them more responsive to insulin's signal to take up glucose from the bloodstream. nih.govnih.gov The increased glucose uptake was comparable to that of the reference drug rosiglitazone. nih.govresearchgate.net Additionally, luteolin 7-rutinoside was observed to increase the conversion of glucose to lactate (B86563) and glycerol (B35011) in L6 myotubes. nih.gov

The beneficial effects of luteolin 7-rutinoside on glucose metabolism are mediated through its influence on several key signaling pathways. In L6 myotubes, treatment with luteolin 7-rutinoside led to a significant increase in the levels of cyclic AMP (cAMP), carbohydrate-responsive element-binding protein (ChREBP-1), and AMP-activated protein kinase (AMPK). nih.govresearchgate.netresearchgate.net

AMPK is a crucial energy sensor in cells that, when activated, promotes glucose uptake and fatty acid oxidation. frontiersin.orgtandfonline.com The activation of AMPK by luteolin 7-rutinoside contributes to the observed increase in glucose uptake in muscle cells. nih.govresearchgate.net ChREBP-1 is a transcription factor that plays a role in converting excess carbohydrates into storage fats, and its modulation by luteolin 7-rutinoside suggests an influence on cellular energy storage. nih.gov The increase in cAMP levels also points to the involvement of signaling cascades that regulate cellular biogenesis and energy metabolism. nih.gov

Interactive Data Table: Effect of Luteolin 7-rutinoside on Signaling Proteins in L6 Myotubes
Signaling Protein Change upon Treatment with Luteolin 7-rutinoside Implicated Function
cAMP Increased Cellular biogenesis, energy metabolism
ChREBP-1 Increased Glucose and lipid metabolism
AMPK Increased Cellular energy sensing, glucose uptake

Regulation of Insulin Secretion and Glucose Uptake Mechanisms

Hepatoprotective Investigations (In Vitro and Preclinical Models)

The liver plays a central role in maintaining metabolic balance, and its dysfunction can lead to serious health issues. springermedizin.de Luteolin 7-rutinoside has been investigated for its potential to protect the liver, particularly by mitigating inflammation, oxidative stress, and disruptions in lipid metabolism. nih.govnih.gov

Inflammation and oxidative stress are key drivers of liver damage. nih.govfrontiersin.org Luteolin and its glycosides, including luteolin 7-rutinoside, have demonstrated the ability to counteract these processes in preclinical models of liver injury. nih.gov For instance, in a model of D-galactosamine and lipopolysaccharide-induced hepatitis in mice, administration of luteolin and luteolin-7-O-glucoside significantly reduced the levels of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2). nih.gov This anti-inflammatory effect is thought to be mediated through the inhibition of transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). nih.gov

In addition to its anti-inflammatory properties, luteolin 7-rutinoside and related compounds exhibit significant antioxidant activity. nih.govfrontiersin.org They have been shown to enhance the expression of phase II antioxidant enzymes and their transcription factor, nuclear factor erythroid 2-related factor 2 (Nrf-2). nih.gov By bolstering the liver's natural antioxidant defenses, these compounds help to neutralize reactive oxygen species and reduce oxidative damage to liver cells. nih.govnih.gov

Disruptions in lipid metabolism can lead to conditions like non-alcoholic fatty liver disease (NAFLD). mdpi.com Luteolin 7-rutinoside has shown promise in regulating lipid metabolism within the liver. nih.gov In a study using rats, dietary supplementation with luteolin-7-glucoside, a closely related compound, was found to influence key regulators of lipid metabolism. nih.govnih.gov

The supplementation led to an increased expression of peroxisome proliferator-activated receptor-alpha (PPAR-α) and its target gene, carnitine palmitoyltransferase 1 (CPT-1), which are involved in fatty acid oxidation. nih.govnih.gov There was also a trend towards decreased expression of sterol regulatory element-binding protein-1 (SREBP-1), a key transcription factor that promotes fatty acid synthesis. nih.govnih.gov Furthermore, the expression of HMG-CoA reductase, a rate-limiting enzyme in cholesterol synthesis, was significantly repressed. nih.govnih.gov These findings suggest that luteolin 7-rutinoside may help to prevent the accumulation of fat in the liver by promoting its breakdown and reducing its synthesis. nih.govmdpi.com

Interactive Data Table: Effect of Luteolin-7-glucoside on Hepatic Lipid Metabolism Markers
Gene/Protein Change upon Treatment with Luteolin-7-glucoside Implicated Function
PPAR-α Increased Fatty acid oxidation
CPT-1 Increased Fatty acid oxidation
SREBP-1 Decreased (tendency) Fatty acid synthesis
HMG-CoA reductase Decreased Cholesterol synthesis

Mechanistic Insights into Viral Inhibition

While specific studies on the direct viral inhibition mechanisms of Luteolin 7-rutinoside are emerging, research on its aglycone, luteolin, provides a broader understanding. Luteolin has been shown to inhibit the replication of various viruses, including coronavirus, influenza virus, and enterovirus. researchgate.net Its antiviral mechanisms are multifaceted, involving the inhibition of pathways related to viral infection and replication, such as MAPK, PI3K-AKT, and NF-κB. researchgate.net Luteolin can also modulate the expression of receptors and factors like TNF-α and interleukins, thereby interfering with viral replication within cells. researchgate.net

Recent molecular docking studies have suggested that Luteolin 7-rutinoside could be a promising molecule for the development of drugs against SARS-CoV-2 by potentially targeting viral enzymes like 3CLpro, PLpro, and RdRp. rsc.org Furthermore, research on Luteolin 7-O-glucoside, a closely related compound, has demonstrated its ability to inhibit the replication of Human Coronavirus OC43 and Hepatitis B virus in vitro. plos.org The introduction of a bulky glucose residue at the C-7 position, as seen in cynaroside (luteolin 7-O-β-D-glucoside), has been shown to significantly decrease the inhibitory potency against influenza endonuclease, suggesting that the nature of the glycosidic moiety is crucial for specific antiviral activities. mdpi.com

Antimicrobial Activities (In Vitro Studies)

Luteolin 7-rutinoside has demonstrated a broad spectrum of antimicrobial activity in various in vitro studies. chemfaces.com

This compound has shown activity against a range of both Gram-positive and Gram-negative bacteria. caymanchem.com Studies have reported its effectiveness against Bacillus subtilis, Staphylococcus aureus, Agrobacterium tumefaciens, Micrococcus luteus, Escherichia coli, and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) generally ranging from 100 to 200 µg/mL. caymanchem.com Research on extracts containing Luteolin 7-rutinoside has also indicated antibacterial potential. nih.govsemanticscholar.org

Luteolin 7-rutinoside has also exhibited notable antifungal properties. chemfaces.comfishersci.fi It is active against Candida albicans, Saccharomyces cerevisiae, and Candida lusitaniae, with reported MICs of 100, 200, and 50 µg/mL, respectively. caymanchem.com Its potential as a combination therapy for fungal arthritis caused by C. albicans has been suggested. medchemexpress.comchemsrc.com Studies on plant extracts rich in Luteolin 7-rutinoside have further supported its antifungal efficacy against various fungal species. mdpi.comnih.gov

Antibacterial Spectrum

Antimutagenic Properties (In Vitro Studies)

In vitro studies have highlighted the antimutagenic potential of Luteolin 7-rutinoside. chemfaces.com In the Ames test, it showed antimutagenic effects on Salmonella typhimurium strains TA1537 and TA1535. chemfaces.com The inhibition rate for Luteolin 7-rutinoside on the TA1537 strain was a significant 87.63%, while on the TA1535 strain, the inhibition rate was 23.76%. chemfaces.com The antimutagenic properties of luteolin derivatives appear to be structure-dependent. chemfaces.com One proposed mechanism for its antimutagenic activity against mutagens like acridine (B1665455) is the prevention of DNA double-strand breaks or interference with the intercalating effects of the mutagen. nih.gov It has also been shown to inhibit the mutagenic activity of ofloxacin (B1677185) in Euglena gracilis. mdpi.com

Enzyme Inhibition Studies (e.g., Aldose Reductase)

Luteolin 7-rutinoside has been identified as a potent inhibitor of aldose reductase, an enzyme implicated in diabetic complications. chemfaces.comkoreascience.kr In studies on rat lens aldose reductase (RLAR), Luteolin 7-rutinoside displayed significant inhibitory activity, with IC50 values reported to be as low as 2.37 µM. koreascience.krbwise.kr The inhibitory potency of luteolin derivatives against RLAR has been shown to be influenced by the type of sugar moiety attached to the flavonoid skeleton. nih.govwiley.com

Other Reported Mechanistic Activities

Beyond the aforementioned properties, Luteolin 7-rutinoside has been investigated for several other biological activities.

Anticoagulant and Antiplatelet Activity: Luteolin 7-rutinoside, also known as this compound, has demonstrated both anticoagulant and antiplatelet effects. nih.govscientificlabs.co.uk It prolongs activated partial thromboplastin (B12709170) time (aPTT) and prothrombin time (PT) in human plasma. nih.gov In studies with washed murine platelets, it inhibited thrombin-induced platelet aggregation in a concentration-dependent manner, with a reported IC50 value of 29.4 µM. nih.gov The antiplatelet effect of this compound at a concentration of 5 µmol L–1 has been observed in thrombin-induced platelet aggregation assays. srce.hr

Immunomodulatory Activity: Luteolin 7-rutinoside has shown immunomodulatory effects. researchgate.net It can suppress T-cell proliferation in a dose-dependent manner. medchemexpress.comchemsrc.com For instance, at a concentration of 10 μg/mL, it caused an approximate 47% decrease in T-cell proliferation. medchemexpress.comchemsrc.com Furthermore, it has been observed to shift the Th1-Th2 balance towards a Th2-type response and inhibit the production of nitric oxide (NO) by macrophages. medchemexpress.comchemsrc.com Extracts containing Luteolin 7-rutinoside have been shown to reduce arthritic scores and inflammation in animal models of collagen-induced arthritis, suggesting a modulation of the immune response. nih.gov

Antiallergic Activity: The compound has demonstrated potent antiallergic properties. chemfaces.com It has been shown to be an effective inhibitor of histamine (B1213489) release from rat peritoneal mast cells induced by both compound 48/80 and antigen-antibody reactions. researchgate.net This inhibitory effect was more potent than that of its aglycone, luteolin, and luteolin-7-O-glucoside. researchgate.net These findings suggest its potential utility in alleviating symptoms of allergic rhinitis. researchgate.net

Structure Activity Relationship Sar Studies and Derivatives

Impact of Glycosylation Pattern on Biological Activity

Glycosylation, the attachment of sugar moieties to the flavonoid backbone, significantly modulates the bioactivity of luteolin (B72000). The type of sugar, its point of attachment to the luteolin aglycone, and the complexity of the sugar chain all influence the compound's physicochemical properties, such as polarity and solubility, which in turn affect its biological function. mdpi.com

The presence of a sugar group generally increases the polarity of the flavonoid molecule. mdpi.com For instance, the addition of a glycosyl group to luteolin is known to improve its water-solubility. google.com This modification can have a profound impact on antioxidant activity. Studies have shown that the glycosylated form of luteolin, by being more polar, exhibits increased antioxidant activity and a greater ability to inhibit lipid peroxidation compared to its aglycone form. mdpi.com The 3',4'-dihydroxy arrangement in the B-ring of the luteolin structure is considered crucial for its antioxidant activity. scispace.com

The position of glycosylation is a critical determinant of biological effect. Luteolin has several hydroxyl groups (at positions 5, 7, 3', and 4') where glycosylation can occur. frontiersin.org Research involving enzymatic glycosylation has produced various luteolin glucosides, including those with sugar attachments at the C-7, C-3', or C-4' positions. scispace.com While glycosylation can enhance certain properties, it may diminish others. For example, studies on anti-inflammatory activity have found that glycosylation generally decreases the properties observed in the luteolin aglycone. csic.es The presence of free hydroxyl groups, particularly at the C-5 and C-7 positions of the A-ring, is important for anti-inflammatory and antioxidant activities. nih.govresearchgate.net When these groups are blocked by glycosylation, the activity may be reduced. researchgate.net

Furthermore, the nature of the sugar itself is significant. Luteolin 7-rutinoside features a disaccharide, rutinose (composed of rhamnose and glucose), attached at the 7-position. ontosight.ai Other naturally occurring luteolin glycosides include monosaccharides like luteolin 7-O-glucoside (cynaroside) or disaccharides like luteolin 7-O-neohesperidoside (veronicastroside). ontosight.aifrontiersin.org The structural difference between rutinose and neohesperidose, which are isomers, can lead to different biological activities. ontosight.airesearchgate.net Studies on matrix metalloproteinase (MMP) inhibition have highlighted that compounds with rutinoside glycones are effective inhibitors of collagenases like MMP-1, MMP-8, and MMP-13. chemfaces.com This suggests that the specific disaccharide structure of rutinose in luteolin 7-rutinoside is key to certain biological interactions.

Comparison of Luteolin 7-Rutinoside with Luteolin Aglycone and Other Luteolin Glycosides

Direct comparisons of luteolin 7-rutinoside with its parent aglycone (luteolin) and other glycosylated forms reveal significant differences in their biological activities, underscoring the critical role of the attached sugar moiety.

Luteolin Aglycone vs. Luteolin Glycosides: In many instances, the luteolin aglycone exhibits stronger biological activity than its glycosylated counterparts, particularly in anti-inflammatory assays. Luteolin demonstrates high inhibitory activity against the synthesis of pro-inflammatory mediators like thromboxane (B8750289) and leukotrienes. nih.govwiley.com Studies on lipopolysaccharide (LPS)-stimulated macrophage cells have consistently shown that luteolin is a more potent inhibitor of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production than luteolin 7-O-glucoside. nih.govresearchgate.net The IC₅₀ values, which represent the concentration required to inhibit a biological process by 50%, are often lower for luteolin than for its glycosides. For instance, in one study, the IC₅₀ for NO inhibition was 13.9 µM for luteolin versus 22.7 µM for luteolin 7-O-glucoside. nih.gov This enhanced activity of the aglycone is often attributed to its greater lipophilicity, which may facilitate more efficient cellular uptake compared to the more polar glycoside forms. nih.gov Similarly, deglycosylated flavones like luteolin significantly reduce NF-κB activity, a key transcription factor in inflammation, whereas their glycoside forms show no such effect at similar concentrations. nih.gov

However, this is not a universal rule, and in some contexts, glycosylation is beneficial. For example, in the inhibition of certain matrix metalloproteinases (MMPs), luteolin glycosides can be more active than the aglycone. Luteolin itself is inactive against MMP-1, MMP-3, and MMP-8, whereas luteolin 7-rutinoside shows good inhibitory activity against MMP-3. d-nb.info This indicates that the rutinoside moiety is critical for activity against this specific enzyme. d-nb.info

Comparison among Luteolin Glycosides: The type of sugar attached to the luteolin core also creates a hierarchy of activity.

Anti-inflammatory Activity: A comparison between luteolin 7-O-glucoside and luteolin 7-O-glucuronide in inhibiting NO production in macrophages revealed that the glucuronide form was significantly more potent. The IC₅₀ value for luteolin 7-O-glucuronide was 4.5 µM, whereas for luteolin 7-O-glucoside it was 30 µM. chemfaces.com

Antimutagenic Activity: In antimutagenicity assays using the Salmonella TA1537 strain, luteolin 7-rutinoside showed a higher inhibition rate (87.63%) compared to luteolin 7-O-glucoside (84.03%) and luteolin 7-O-glucuronide (67.77%). chemfaces.com This suggests that the disaccharide rutinose is more effective in conferring antimutagenic properties in this model than either glucose or glucuronic acid alone. chemfaces.com

Matrix Metalloproteinase (MMP) Inhibition: The inhibitory effects on MMPs vary significantly among luteolin glycosides. Luteolin 7-rutinoside and apigenin (B1666066) 7-rutinoside are the most potent inhibitors of MMP-1 and MMP-3, respectively. d-nb.info In contrast, for MMP-9, the 7-O-glucoside derivatives of both luteolin and apigenin are more active than the 7-O-rutinoside derivatives, suggesting that a larger, more complex sugar can be detrimental to activity against this particular enzyme. d-nb.info

Antiradical and Anti-H₂O₂ Activity: Luteolin 7-rutinoside has been noted for its strong anti-H₂O₂ activity, a measure of its ability to neutralize hydrogen peroxide. google.comgoogle.com

The following table summarizes the comparative inhibitory activities of luteolin and its glycosides from various studies.

CompoundBiological ActivityAssay/ModelFindingReference
Luteolin Anti-inflammatoryNO Inhibition (RAW 264.7 cells)IC₅₀: 13.9 µM nih.gov
Luteolin 7-O-Glucoside Anti-inflammatoryNO Inhibition (RAW 264.7 cells)IC₅₀: 22.7 µM nih.gov
Luteolin Anti-inflammatoryPGE₂ Inhibition (RAW 264.7 cells)IC₅₀: 7.4 µM nih.gov
Luteolin 7-O-Glucoside Anti-inflammatoryPGE₂ Inhibition (RAW 264.7 cells)IC₅₀: 15.0 µM nih.gov
Luteolin 7-O-Glucuronide Anti-inflammatoryNO Inhibition (RAW 264.7 cells)IC₅₀: 4.5 µM chemfaces.com
Luteolin 7-O-Glucoside Anti-inflammatoryNO Inhibition (RAW 264.7 cells)IC₅₀: 30 µM chemfaces.com
Luteolin 7-Rutinoside AntimutagenicAmes Test (TA1537)87.63% Inhibition chemfaces.com
Luteolin 7-O-Glucoside AntimutagenicAmes Test (TA1537)84.03% Inhibition chemfaces.com
Luteolin 7-O-Glucuronide AntimutagenicAmes Test (TA1537)67.77% Inhibition chemfaces.com
Luteolin MMP InhibitionMMP-3Inactive (>100 µM) d-nb.info
Luteolin 7-Rutinoside MMP InhibitionMMP-3IC₅₀: 8.00 µM d-nb.info
Luteolin 7-O-Glucoside MMP InhibitionMMP-9IC₅₀: 4.08 µM d-nb.info
Luteolin 7-Rutinoside MMP InhibitionMMP-9IC₅₀: 103.00 µM d-nb.info

IC₅₀ values represent the concentration of the compound required to achieve 50% inhibition. A lower IC₅₀ value indicates greater potency.

Development and Evaluation of Synthetic and Semi-Synthetic Luteolin 7-Rutinoside Analogues and Acyl Derivatives for Enhanced Research Properties

To overcome limitations of natural luteolin 7-rutinoside, such as low natural abundance or suboptimal physicochemical properties, researchers have explored synthetic and semi-synthetic strategies to produce the compound and its analogues. google.comgoogle.com These approaches not only provide a more reliable source of the compound but also open avenues for creating novel derivatives with improved bioactivity, solubility, or stability.

Semi-synthesis of Luteolin and its Glycosides: One notable semi-synthetic route utilizes hesperidin (B1673128), a flavonoid that is abundantly available from citrus peels, as a starting material. google.comgoogle.com Through a series of chemical reactions, hesperidin can be converted to luteolin, which can then be glycosylated to form luteolin glycosides, including luteolin 7-rutinoside. google.comgoogle.com These multi-step processes involve reactions such as hydrolysis, demethylation, and dehydrogenation. google.com Such methods provide a cost-effective alternative to total synthesis or extraction from less abundant plant sources.

Synthetic Analogues and Acyl Derivatives: Structural modification of the luteolin backbone, particularly through acylation (the addition of an acyl group), is a common strategy to enhance its therapeutic potential. frontiersin.org Acylation can increase the lipophilicity of the flavonoid, which may improve its bioavailability.

Research has focused on synthesizing mono-acyl derivatives of luteolin, primarily at the 5-O and 7-O positions. nih.gov The addition of various acyl groups, such as methyl succinyl, can significantly alter the compound's properties. For example, the synthesis of 5-O-acyl luteolin derivatives with aliphatic chains has been shown to result in compounds with better antiproliferative activity against cancer cell lines compared to the parent luteolin. nih.gov

Specifically, several new acylated derivatives of luteolin have been synthesized, including 7,3′,4′-tri-O-acetylated luteolin and 5,7,3′,4′-tetra-O-acetylated luteolin. frontiersin.org These modifications are intended to improve properties like solubility and bioavailability. frontiersin.org While a 7-O-acyl luteolin derivative was synthesized in one study, its low solubility prevented further bioactivity testing. nih.gov This highlights the challenge in predicting the outcome of such modifications. The addition of acyl groups to the 5-O position has been shown to greatly reduce the melting point of luteolin, indicating a significant change in its physical properties. nih.gov

These synthetic efforts are crucial for systematically exploring the structure-activity relationships of luteolin and its derivatives, potentially leading to the development of new research tools and therapeutic agents with optimized characteristics.

Preclinical Pharmacokinetics and Biotransformation Research

Mechanistic Studies of Absorption in In Vitro Models

The intestinal absorption of Luteolin (B72000) 7-rutinoside and related flavonoid glycosides has been investigated using in vitro models, most notably the Caco-2 cell line, which mimics the human intestinal epithelium. Research indicates that the absorption of flavonoid glycosides is generally less efficient than their aglycone forms. nih.gov

Studies on Caco-2 cells have shown that flavonoid aglycones, such as luteolin, are taken up more efficiently, likely due to their greater lipophilicity compared to their glycoside counterparts. nih.gov When glycosides are studied, it is often observed that they must first be hydrolyzed to the aglycone before significant absorption can occur. For instance, investigations with Luteolin 7-O-glucoside, a closely related compound, demonstrated that it is absorbed after being hydrolyzed to luteolin. nih.gov Similarly, research on Luteolin-7-O-glucuronide revealed its low absorption in Caco-2 cells. chemfaces.com

While direct, extensive studies on Luteolin 7-rutinoside are less common, the established patterns for other luteolin glycosides suggest a similar mechanism. The bulky rutinoside sugar moiety likely hinders passive diffusion across the cell membrane. Therefore, the primary pathway for its absorption is believed to involve initial hydrolysis by intestinal enzymes or gut microbiota, which cleaves the rutinoside group to release the more readily absorbable aglycone, luteolin. nih.gov The development of advanced in vitro models continues to help elucidate the precise transport mechanisms, including the potential roles of specific membrane transporters and enzymatic activities at the cellular level.

Metabolic Fate and Biotransformation Pathways (e.g., Hydrolysis, Glucuronidation) in Preclinical Systems

Preclinical research, primarily in rodent models, indicates that Luteolin 7-rutinoside undergoes significant biotransformation, which dictates its metabolic fate. The primary metabolic pathways involved are hydrolysis and subsequent conjugation reactions like glucuronidation.

Upon oral administration, the first major metabolic step for Luteolin 7-rutinoside occurs in the gastrointestinal tract. Intestinal enzymes and, more significantly, microbial enzymes from the gut microbiota, hydrolyze the glycosidic bond. nih.gov This process cleaves the disaccharide rutinose from the luteolin backbone, releasing the aglycone, luteolin. Studies on the analogous compound Luteolin 7-O-glucoside in rats confirm this pathway, demonstrating that it is predominantly hydrolyzed to luteolin in the GI tract before being absorbed into systemic circulation. uherb.com.twnih.gov A biotransformation ratio of luteolin from Luteolin-7-O-glucoside was found to be approximately 48.78%. uherb.com.twnih.gov

Once luteolin (the aglycone) is absorbed, it undergoes extensive phase II metabolism, primarily in the intestinal mucosa and the liver. nih.gov The most prominent of these biotransformations is glucuronidation, where uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs) enzymes attach glucuronic acid to the hydroxyl groups of luteolin. nih.gov This results in the formation of various luteolin glucuronides. nih.gov Methylation and sulfation are also possible but glucuronidation is considered a major metabolic route for luteolin. frontiersin.org These conjugated metabolites are more water-soluble, facilitating their circulation in the bloodstream and eventual excretion. nih.gov Therefore, after oral administration of Luteolin 7-rutinoside, the compounds detected in plasma are typically not the parent glycoside but rather free luteolin and, more abundantly, its glucuronidated metabolites. acs.org

Bioavailability Considerations in Research Settings

A significant challenge in the preclinical study of Luteolin 7-rutinoside is its low oral bioavailability. researchgate.net Bioavailability, the fraction of an administered compound that reaches systemic circulation unchanged, is hindered by several factors including poor aqueous solubility, limited intestinal absorption of the glycoside form, and extensive first-pass metabolism. researchgate.netnih.gov

Pharmacokinetic studies in rats provide quantitative insights into this issue. While direct data for Luteolin 7-rutinoside is limited, studies on the closely related Luteolin 7-O-glucoside report an oral bioavailability of approximately 10 ± 2%. uherb.com.twnih.govcaldic.com In comparison, its aglycone, luteolin, shows a higher but still modest bioavailability of about 26 ± 6%. uherb.com.twnih.gov This difference underscores the impact of the sugar moiety on absorption. The low bioavailability of these glycosides means that after oral administration, only a small fraction of the parent compound is absorbed and enters the bloodstream to exert potential systemic effects.

This poor bioavailability is a critical consideration for interpreting results from in vivo research. The actual systemic exposure to the parent compound and its metabolites may be low and variable. This has led researchers to explore alternative administration routes or advanced delivery systems to achieve more consistent and therapeutically relevant concentrations in preclinical models. nih.gov

Table 1: Pharmacokinetic Parameters of Luteolin and Luteolin-7-O-glucoside in Rats
CompoundAdministration RouteDoseAUC (min*µg/mL)Oral Bioavailability (%)Source
LuteolinIntravenous (iv)10 mg/kg261 ± 3326 ± 6% uherb.com.twnih.gov
LuteolinOral (po)100 mg/kg611 ± 89
Luteolin-7-O-glucosideIntravenous (iv)10 mg/kg229 ± 1510 ± 2% uherb.com.twnih.gov
Luteolin-7-O-glucosideOral (po)1 g/kg2109 ± 350

Novel Delivery Systems for Enhanced Research Bioavailability (e.g., Nanovesicles, Chemical Modification)

To overcome the limitations imposed by the low bioavailability of luteolin and its glycosides, researchers are actively investigating novel delivery systems and chemical modifications. These strategies aim to improve solubility, protect the compound from premature degradation, and enhance its absorption, thereby increasing its utility in research settings.

Nanotechnology-Based Delivery Systems:

Nanovesicles: Luteolin-loaded nanovesicles have been developed to improve drug delivery. nih.gov These vesicular systems, often composed of lipids and surfactants, can encapsulate the compound, enhancing its stability and facilitating its transport across biological membranes. In vitro studies have shown that nanovesicles can lead to a more sustained release of luteolin compared to the pure drug. nih.gov

Nanocrystals: Formulating luteolin as nanocrystals stabilized with materials like hydroxyethyl (B10761427) starch has been shown to enhance intestinal absorption. semanticscholar.org Studies using Caco-2 cells indicated that these nanocrystals alter the endocytosis pathway, leading to increased cellular uptake compared to free luteolin. semanticscholar.org

Liposomes and Micelles: Encapsulation of luteolin in liposomes and micelles represents another promising approach. frontiersin.org These nanoformulations can improve solubility, extend circulation time, and provide a protective barrier against enzymatic degradation in the gut, ultimately leading to higher bioavailability. mdpi.com

Chemical Modification:

Phosphate (B84403) Derivatives: The synthesis of monophosphate derivatives of luteolin has been explored as a prodrug strategy. mdpi.com In a rat pharmacokinetic study, luteolin phosphate derivatives demonstrated significantly higher plasma levels and a 2.65-fold greater bioavailability compared to unmodified luteolin. mdpi.com This approach enhances water solubility and may leverage different absorption pathways.

Other Modifications: Glycosylation itself is a natural modification, but further chemical changes are being explored. nih.gov O-methylation, for example, is known to make flavonoids more metabolically stable and can increase their intestinal absorption and tissue distribution compared to unmethylated forms. tamu.edu

Synergistic and Combinatorial Research Approaches

Investigation of Synergistic Effects with Other Phytochemicals

Synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. In phytochemistry, this is a crucial concept, as the complex mixture of compounds in a plant extract is often found to be more effective than isolated constituents. Research into Luteolin (B72000) 7-rutinoside is beginning to explore this phenomenon.

A significant area of investigation has been through computational models that predict synergistic interactions. A network pharmacology and molecular docking analysis was conducted to explore the potential therapeutic mechanisms of Luteolin 7-rutinoside combined with myristic acid, a saturated fatty acid, in the context of oral cancer. tmrjournals.comresearchgate.net This in silico study predicted that the two compounds could act synergistically by modulating multiple protein targets and signaling pathways. tmrjournals.com The analysis indicated that Myristic Acid and Luteolin 7-rutinoside could have potential synergistic effects on their identified targets. tmrjournals.com However, the study's authors emphasize that these computational predictions require further experimental validation through preclinical in vitro and in vivo studies. tmrjournals.com

The primary molecular targets and pathways identified in this computational analysis are detailed below.

Predicted Targets & Pathways for Luteolin 7-rutinoside & Myristic Acid Combination
Key Protein Targets
Tumor necrosis factor (TNF)
Peroxisome proliferator-activated receptor gamma (PPARG)
Tumor protein P53 (TP53)
Epidermal growth factor receptor (EGFR)
Signaling Pathways
Pathways in cancer
PPAR signaling pathway
EGFR tyrosine kinase inhibitor resistance
TNF signaling pathway
Data sourced from a network pharmacology and molecular docking analysis. tmrjournals.comtmrjournals.com

Combinatorial Effects with Established Agents in In Vitro Models

Combining natural compounds with established therapeutic agents, particularly in cancer research, is a strategy aimed at enhancing treatment efficacy, overcoming drug resistance, or reducing side effects. While research specifically on Luteolin 7-rutinoside in this area is nascent, extensive work on its aglycone, Luteolin, provides a foundational basis and compelling argument for investigating the rutinoside form.

Studies have demonstrated that Luteolin can sensitize various cancer cell lines to conventional chemotherapeutic drugs. For instance, Luteolin has been shown to work in combination with agents like doxorubicin (B1662922) and paclitaxel (B517696) in breast cancer cells and with cisplatin (B142131) in ovarian cancer cell lines. nih.govnih.gov These findings for the aglycone form suggest that its derivatives, including Luteolin 7-rutinoside, are promising candidates for similar combinatorial studies.

The table below summarizes key in vitro combinatorial findings for the aglycone, Luteolin , which provides the scientific premise for future studies on Luteolin 7-rutinoside.

Additionally, a conceptual framework for combination therapy has been proposed based on the compound's multiple activities. For example, it has been suggested that because Luteolin 7-rutinoside possesses both anti-arthritic and antifungal properties, it could be a candidate for a combination therapy in the treatment of fungal arthritis caused by Candida albicans. medchemexpress.com

Research Challenges and Future Directions

Gaps in Understanding Complex Biological Mechanisms

A significant gap exists in the comprehensive understanding of the intricate biological mechanisms through which Luteolin (B72000) 7-rutinoside exerts its effects. While studies have identified its potential to modulate various signaling pathways, the precise molecular interactions and downstream effects are often not fully elucidated. frontiersin.orgnih.gov For example, research has shown its involvement in anti-inflammatory and antioxidant pathways, such as the inhibition of nitric oxide (NO) production and the regulation of inflammatory cytokines. frontiersin.orgmedchemexpress.com However, the complete cascade of events, from receptor binding to the ultimate physiological response, remains an area of active investigation. The synergistic or antagonistic interactions of Luteolin 7-rutinoside with other endogenous molecules and its influence on the gut microbiota are also underexplored territories that could hold keys to its bioactivity.

Development of More Sophisticated Preclinical Models for Mechanistic Elucidation

To bridge the gap between in vitro findings and clinical applications, there is a pressing need for the development and utilization of more sophisticated preclinical models. While current animal models have provided valuable insights, they may not always accurately predict human responses. Future research should focus on employing a wider range of models, including genetically engineered models that can mimic specific disease states more accurately. For instance, in the context of diabetes research, while studies have shown that Luteolin 7-rutinoside can protect pancreatic β-cells from glucose-induced toxicity and improve glucose homeostasis in cell lines, more advanced in vivo models are needed to validate these findings and understand the long-term effects. researchgate.netmdpi.comnih.gov Furthermore, the use of organoid and "lab-on-a-chip" technologies could offer more physiologically relevant platforms for studying the compound's effects on specific tissues and organs, providing a more nuanced understanding of its mechanisms.

Exploration of Novel Therapeutic Research Targets and Pathways

The therapeutic potential of Luteolin 7-rutinoside likely extends beyond its currently known targets. Future research should proactively explore novel therapeutic avenues. For example, its role in neuroprotection and management of chronic pain are emerging areas of interest. frontiersin.org Network pharmacology and molecular docking studies have started to identify potential new targets. For instance, research has suggested its potential as an inhibitor for viral enzymes like those in SARS-CoV-2 and Dengue virus. nih.govgmpc-akademie.denih.gov Other studies have pointed towards its interaction with key proteins involved in cancer progression, such as TNF, PPARG, TP53, and EGFR. researchgate.nettmrjournals.comtmrjournals.com A systematic exploration of its interactions with a broader range of receptors, enzymes, and signaling pathways could uncover previously unknown therapeutic applications. Investigating its effects on epigenetic modifications and non-coding RNAs could also open up new frontiers in understanding its regulatory roles in health and disease.

Strategies for Overcoming Research Bioavailability and Solubility Limitations

A major hurdle in the clinical translation of Luteolin 7-rutinoside is its poor bioavailability and low water solubility. innovareacademics.ingoogle.com Flavonoids, in general, often exhibit limited absorption and are subject to extensive metabolism in the gastrointestinal tract and liver, which can significantly reduce their systemic availability. exlibrisgroup.com Addressing these limitations is crucial for enhancing its therapeutic efficacy.

Future research should focus on developing and evaluating novel formulation and delivery strategies. These may include:

Nanotechnology-based delivery systems: Encapsulating Luteolin 7-rutinoside in nanoparticles, liposomes, or solid lipid nanoparticles could improve its solubility, protect it from degradation, and facilitate its transport across biological membranes. researchgate.net

Structural modifications: Techniques like glycosylation or the formation of prodrugs could be employed to enhance its absorption and pharmacokinetic profile. exlibrisgroup.com

Use of absorption enhancers: Co-administration with substances that can improve intestinal permeability could increase its uptake. exlibrisgroup.com

In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) analyses can also play a crucial role in predicting the pharmacokinetic properties of different formulations and guiding the development of more bioavailable forms of the compound. cncb.ac.cn

Advanced Computational and In Silico Approaches (e.g., Network Pharmacology, Molecular Docking)

Advanced computational and in silico approaches are powerful tools for accelerating research on Luteolin 7-rutinoside. Network pharmacology, for instance, allows for the construction of complex networks that can predict the multiple targets and pathways through which the compound may act. tmrjournals.comnih.gov This systems-level approach can help to elucidate the holistic biological effects of Luteolin 7-rutinoside and identify potential synergistic interactions with other compounds. tmrjournals.com

Molecular docking simulations provide detailed insights into the binding affinities and interactions between Luteolin 7-rutinoside and its protein targets at the atomic level. researchgate.netnih.gov These studies can help to identify the key amino acid residues involved in the binding and can guide the rational design of more potent and selective derivatives. For example, molecular docking has been used to predict the binding of Luteolin 7-rutinoside to targets such as the NS3-NS2B protease of the Dengue virus and various proteins implicated in cancer. gmpc-akademie.detmrjournals.com

Molecular dynamics (MD) simulations can further be used to study the dynamic stability of the ligand-protein complexes over time, providing a more realistic representation of the biological environment. nih.govresearchgate.net The integration of these computational methods with experimental validation is a powerful strategy for advancing our understanding of Luteolin 7-rutinoside and accelerating its development as a therapeutic agent.

Q & A

Q. How can Luteolin 7-rutinoside be reliably identified and quantified in plant extracts?

  • Methodological Answer : Use reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column (e.g., Luna C18 or Kinetex C18) and a mobile phase of 0.1–1% formic acid in water (solvent A) and acetonitrile (solvent B) under gradient elution. Detection via diode array detector (DAD) coupled with electrospray ionization mass spectrometry (ESI-MS) enhances specificity . Calibration curves using purified standards (≥95% LC/MS-ELSD) are critical for quantification. For example, in Acacia species, luteolin 7-rutinoside was quantified at concentrations up to 0.19 mg/g dry weight using these methods .

Q. What extraction protocols optimize the recovery of Luteolin 7-rutinoside from plant matrices?

  • Methodological Answer : Hydroalcoholic solvents (e.g., 70% ethanol or methanol) are effective for polar flavonoid extraction. Soxhlet extraction or ultrasound-assisted methods improve yield, followed by solvent evaporation and solid-phase extraction (SPE) for purification. For instance, in Cyclopia subternata, aqueous extracts are used for industrial applications, but research-grade protocols often employ methanol/water mixtures to maximize recovery .

Q. How do phytochemical profiles of Luteolin 7-rutinoside vary across plant species?

  • Methodological Answer : Comparative studies using HPLC-DAD-ESI-MS/MS can identify species-specific variations. For example, Acacia johnwoodii contains higher luteolin 7-rutinoside levels (0.19 mg/g DW) compared to A. etbaica (0.12 mg/g DW), as shown in controlled phytochemical screenings . Include internal standards (e.g., quercetin-3-β-D-glucoside) to normalize inter-experimental variability.

Advanced Research Questions

Q. What experimental designs are optimal for evaluating the antimutagenic activity of Luteolin 7-rutinoside?

  • Methodological Answer : Use the Ames Salmonella mutagenicity assay with TA1535 and TA1537 strains. Pre-incubate luteolin 7-rutinoside (50–200 µg/mL) with mutagenic agents (e.g., ofloxacin) and measure inhibition rates via colony count reduction. In TA1537, luteolin 7-rutinoside showed 87.63% inhibition, while in TA1535, it achieved 23.76%, indicating structure-dependent activity . Include positive controls (e.g., ascorbic acid) and triplicate replicates for statistical validity .

Q. How does Luteolin 7-rutinoside interact with viral proteases, such as SARS-CoV-2 3CL protease?

  • Methodological Answer : Perform molecular docking using AutoDock Vina or similar tools. Prepare the ligand (luteolin 7-rutinoside) and receptor (PDB: 6M2N) with AutoDockTools, and validate binding poses with BIOVIA Discovery Studio. Luteolin 7-rutinoside exhibited a binding affinity of -10.5 kcal/mol, primarily through hydrogen bonds with Glu 288 and hydrophobic interactions with Phe 3 . Follow up with in vitro enzyme inhibition assays to confirm computational predictions.

Q. What challenges arise in pharmacokinetic optimization of Luteolin 7-rutinoside for therapeutic applications?

  • Methodological Answer : Despite its bioactivity, luteolin 7-rutinoside violates three Lipinski’s rules (e.g., molecular weight >500 Da, high hydrogen bond donors), limiting oral bioavailability . Strategies include nanoencapsulation (e.g., liposomes) or derivatization to enhance solubility. Synergistic formulations with permeation enhancers (e.g., piperine) may improve absorption, as seen in flavonoid delivery systems .

Q. How can researchers assess the antioxidant mechanisms of Luteolin 7-rutinoside?

  • Methodological Answer : Use DPPH radical scavenging assays with IC50 calculations. Luteolin 7-rutinoside from Aristolochia sesamoides showed an IC50 of 109.24 µg/mL, compared to ascorbic acid (113.0 µg/mL), indicating moderate activity . Pair this with ferric reducing antioxidant power (FRAP) assays and HPLC-based quantification of reactive oxygen species (ROS) in cell models for mechanistic insights.

Key Considerations for Experimental Design

  • Controls : Include negative (solvent) and positive (e.g., quercetin for antioxidant assays) controls.
  • Replication : Perform triplicate measurements to account for biological variability .
  • Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons, reporting mean ± SD .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.